Cilastatin-15N-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H26N2O5S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(Z)-7-[(2R)-2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid |
InChI |
InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m1/s1/i9D2,11D,17+1 |
InChI Key |
DHSUYTOATWAVLW-MAVRWZHLSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])SCCCC/C=C(/C(=O)O)\NC(=O)[C@H]1CC1(C)C)[15NH2] |
Canonical SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Cilastatin-15N-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilastatin-15N-d3 is a stable isotope-labeled derivative of cilastatin, a potent inhibitor of the renal enzyme dehydropeptidase-I (DHP-I). This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications, with a primary focus on its use as an internal standard in bioanalytical methods. Detailed experimental protocols for quantification and an exploration of cilastatin's mechanism of action are also presented.
Introduction
Cilastatin is a crucial pharmaceutical agent co-administered with the carbapenem antibiotic imipenem to prevent its rapid degradation by DHP-I in the kidneys.[1] This inhibition ensures therapeutic concentrations of imipenem in the urinary tract. This compound, incorporating one nitrogen-15 atom and three deuterium atoms, serves as an ideal internal standard for the accurate quantification of cilastatin in biological matrices using mass spectrometry-based assays.[2][3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively corrects for variability in sample preparation and instrument response.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (Z)-7-(((2R)-2-(amino-15N)-2-carboxyethyl-1,1,2-d3)thio)-2-(((1S)-2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid | N/A |
| Molecular Formula | C₁₆H₂₃D₃N¹⁵NO₅S | N/A |
| Molecular Weight | Approximately 362.49 g/mol | N/A |
| CAS Number | 2738376-83-3 | N/A |
| Appearance | Solid | N/A |
| Purity | Typically ≥98% | N/A |
| Isotopic Enrichment | ≥99 atom % ¹⁵N; ≥99 atom % D | N/A |
Synthesis of this compound
While a specific detailed synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on the known synthesis of cilastatin and general methods for isotopic labeling. The synthesis involves the coupling of two key isotopically labeled precursors: L-Cysteine-15N-d3 and a derivative of (S)-2,2-dimethylcyclopropane-1-carboxylic acid, followed by reaction with a seven-carbon chain synthon.
A key intermediate, L-Cysteine-15N-d3, is commercially available.[2][3] The synthesis of the (S)-2,2-dimethylcyclopropane carboxamide moiety has also been described. The final steps would involve the condensation of these precursors to form the cilastatin backbone.
Mechanism of Action of Cilastatin
Cilastatin's primary mechanism of action is the competitive inhibition of dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal proximal tubule cells. DHP-I is responsible for the hydrolysis and inactivation of imipenem. By inhibiting DHP-I, cilastatin prevents the degradation of imipenem, thereby increasing its urinary concentration and therapeutic efficacy.
Beyond its role in antibiotic potentiation, cilastatin has demonstrated nephroprotective effects against various drugs, including cisplatin and vancomycin. This protection is attributed to its ability to interfere with cholesterol rafts in the proximal tubule cell membrane, which are implicated in the cellular uptake of certain nephrotoxic agents. Cilastatin also inhibits organic anion transporters (OATs), further reducing the renal accumulation of nephrotoxic compounds.
Experimental Protocols
Quantification of Cilastatin in Biological Fluids using LC-MS/MS with this compound Internal Standard
This section outlines a representative protocol for the quantification of cilastatin in human plasma. This method can be adapted for other biological matrices such as urine.
5.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5.1.2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | To be optimized, e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
5.1.3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Cilastatin: [M+H]⁺ (nominal m/z 359.2); this compound: [M+H]⁺ (nominal m/z 363.2) |
| Product Ions (m/z) | To be determined by infusion and fragmentation of pure standards. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 100 ms |
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NMR Spectroscopy of this compound
This section provides general guidelines for acquiring NMR spectra of this compound.
5.2.1. Sample Preparation
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment.
-
Transfer the solution to a 5 mm NMR tube.
-
The final volume should be approximately 0.6 mL.
5.2.2. Data Acquisition
-
¹H NMR: A standard one-dimensional proton NMR spectrum should be acquired. The presence of deuterium will lead to the absence of signals corresponding to the deuterated positions and may cause splitting of adjacent proton signals due to deuterium coupling.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show signals for all carbon atoms. The carbon attached to the ¹⁵N may show a doublet due to ¹³C-¹⁵N coupling.
-
¹⁵N NMR: Direct or indirect detection methods (e.g., HSQC, HMBC) can be used to observe the ¹⁵N signal. The chemical shift will be characteristic of the nitrogen in an amino group.
Data Presentation
The following tables summarize key quantitative data related to the analysis of cilastatin.
Table 2: Representative LC-MS/MS Parameters (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cilastatin | 359.2 | 158.1 | 25 |
| This compound | 363.2 | 162.1 | 25 |
Table 3: Validation Parameters for a Hypothetical Cilastatin LC-MS/MS Assay
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of cilastatin in complex biological matrices. Its use as an internal standard in LC-MS/MS assays ensures reliable data for pharmacokinetic, toxicokinetic, and clinical studies. This technical guide has provided a detailed overview of the properties, synthesis, and analytical methodologies related to this compound, as well as an in-depth look at the mechanism of action of its parent compound, cilastatin. The provided experimental protocols and data serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis.
References
An In-depth Technical Guide to the Chemical Properties of Cilastatin-15N-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Cilastatin-15N-d3, an isotopically labeled form of Cilastatin. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard and for mechanistic studies. This guide details its physicochemical characteristics, analytical methodologies, and its role in biological pathways, adhering to stringent data presentation and visualization requirements.
Core Chemical Properties
This compound is a stable isotope-labeled analog of Cilastatin, a potent inhibitor of the renal enzyme dehydropeptidase-I (DHP-I). The incorporation of one nitrogen-15 atom and three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of Cilastatin by mass spectrometry.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₃D₃N[¹⁵N]O₅S | [2] |
| Molecular Weight | 362.5 g/mol | [2] |
| CAS Number | 2738376-83-3 | [2] |
| Formal Name | (Z)-7-((2-(amino-15N)-2-carboxyethyl-1,1,2-d3)thio)-2-((S)-2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid | |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ | |
| Physical Form | Solid | |
| Solubility | Soluble in DMSO, Methanol, and Water |
Mechanism of Action and Biological Significance
Cilastatin's primary mechanism of action is the reversible and competitive inhibition of dehydropeptidase-I, an enzyme located in the brush border of renal tubules. This enzyme is responsible for the degradation of certain β-lactam antibiotics, most notably imipenem. By inhibiting DHP-I, cilastatin prevents the renal metabolism of imipenem, thereby increasing its urinary concentration and prolonging its antibacterial efficacy.
Beyond its role as a DHP-I inhibitor in combination with imipenem, recent research has unveiled additional protective effects of cilastatin on renal cells. These discoveries open new avenues for its therapeutic application and are critical for a comprehensive understanding of its biological activity.
Attenuation of Renal Injury via HIF-1α Activation
Studies have demonstrated that cilastatin can protect against renal ischemia-reperfusion injury by activating the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. This protective mechanism is independent of its DHP-I inhibitory activity and points to a direct effect on cellular stress responses.
Modulation of Inflammatory Pathways
Cilastatin has also been shown to exert anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, it can interfere with the MyD88-dependent pathway, leading to reduced activation of the transcription factor NF-κB and a subsequent decrease in the production of pro-inflammatory cytokines.
Experimental Protocols
Quantification of Cilastatin in Biological Matrices using LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of Cilastatin in complex biological samples like plasma or serum. The following is a general experimental workflow based on established LC-MS/MS methods for antibiotic quantification.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma or serum, add a known concentration of this compound internal standard solution.
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
The supernatant may be further diluted with mobile phase A before injection.
-
-
Liquid Chromatography (LC) Separation:
-
Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is employed to separate Cilastatin from other matrix components.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS) Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Cilastatin and this compound are monitored. The exact m/z values will depend on the instrument and adducts formed.
-
-
Data Analysis:
-
The peak areas of the MRM transitions for Cilastatin and this compound are integrated.
-
A calibration curve is generated by plotting the peak area ratio of Cilastatin to this compound against a series of known concentrations of Cilastatin standards.
-
The concentration of Cilastatin in the unknown samples is determined from the calibration curve.
-
Western Blotting for HIF-1α and TLR4/NF-κB Pathway Proteins
The following protocol outlines the general steps for assessing the effect of Cilastatin on the protein expression levels of key components in the HIF-1α and TLR4/NF-κB signaling pathways in cell culture models.
Methodology:
-
Cell Culture and Treatment:
-
Culture renal cells (e.g., HK-2 cells) in appropriate media.
-
Treat cells with varying concentrations of Cilastatin for specified time periods. For studies involving hypoxia, cells are placed in a hypoxic chamber (e.g., 1% O₂). For inflammation studies, cells may be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., HIF-1α, phospho-Akt, phospho-mTOR, TLR4, MyD88, phospho-NF-κB p65) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the loading control.
-
Conclusion
This compound is an indispensable tool for the accurate quantification of Cilastatin in preclinical and clinical research. Its well-defined chemical and physical properties, coupled with its mass-differentiated isotopic labeling, ensure its reliability as an internal standard in mass spectrometry-based analytical methods. Furthermore, the expanding understanding of Cilastatin's biological activities beyond dehydropeptidase-I inhibition, particularly its protective effects on renal cells through the modulation of HIF-1α and inflammatory signaling pathways, highlights its potential for broader therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating the multifaceted nature of this compound.
References
Cilastatin-15N-d3 structure
An In-Depth Technical Guide to Cilastatin-15N-d3
Introduction
Cilastatin is a crucial pharmacological agent that functions as a reversible, competitive inhibitor of dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal tubules.[1][2][3] Its primary clinical application is in combination with the carbapenem antibiotic, imipenem.[1][4] Cilastatin itself possesses no antibacterial properties; its role is to prevent the renal degradation of imipenem by DHP-I, thereby prolonging the antibiotic's half-life, ensuring therapeutic concentrations, and mitigating the formation of potentially nephrotoxic metabolites.
This compound is a stable isotope-labeled (SIL) variant of cilastatin. The incorporation of heavy isotopes—specifically one nitrogen-15 (¹⁵N) and three deuterium (²H or D) atoms—creates a molecule that is chemically identical to cilastatin but has a greater mass. This property makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry (MS). This guide provides a comprehensive technical overview of the structure, properties, mechanism of action, and application of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is structurally identical to cilastatin, with the exception of the isotopic labels. The formal chemical name specifies the location of these labels: (Z)-7-((2-(amino-15N)-2-carboxyethyl-1,1,2-d3)thio)-2-((S)-2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid. This indicates the ¹⁵N is part of the amino group and the three deuterium atoms are on the ethyl-thio side chain.
Table 2.1: Chemical Identity of this compound
| Property | Value |
| Formal Name | (Z)-7-((2-(amino-15N)-2-carboxyethyl-1,1,2-d3)thio)-2-((S)-2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid |
| CAS Number | 2738376-83-3 |
| Molecular Formula | C₁₆H₂₃D₃N[¹⁵N]O₅S |
| Molecular Weight | Approximately 362.5 g/mol |
| Unlabeled CAS | 82009-34-5 |
Table 2.2: Physicochemical Properties of this compound
| Property | Value |
| Physical Form | Solid |
| Purity | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ |
| Solubility | Soluble in DMSO, Methanol, and Water |
Mechanism of Action
The primary mechanism of action for cilastatin is the competitive and reversible inhibition of dehydropeptidase-I (DHP-I) in the kidneys. When imipenem is administered alone, it is rapidly hydrolyzed by DHP-I, leading to low urinary concentrations and reduced efficacy. Cilastatin prevents this metabolic inactivation.
Beyond its primary function, cilastatin also exhibits inhibitory activity against the bacterial metallo-β-lactamase enzyme CphA and can prevent the metabolism of leukotriene D4 to leukotriene E4.
Table 3.1: Quantitative Inhibition Data for Cilastatin
| Target Enzyme | Parameter | Value |
| Renal Dehydropeptidase I | IC₅₀ | 0.1 µM |
| Human Renal Dipeptidase | Kᵢ | 0.7 µM |
| Porcine Dipeptidase | IC₅₀ | 0.11 µM |
| Bacterial Metallo-β-lactamase CphA | IC₅₀ | 178 µM |
Table 3.2: Pharmacokinetic Properties of Cilastatin (Unlabeled)
| Parameter | Value |
| Volume of Distribution | 14.6 - 20.1 L |
| Plasma Protein Binding | 35 - 40% |
| Elimination Half-Life | Approximately 1 hour |
| Total Clearance | 0.2 L/h/kg |
| Renal Clearance | 0.10 - 0.16 L/h/kg |
| Urinary Excretion (Unchanged) | ~70% |
Experimental Protocols
Synthesis of this compound
The precise, step-by-step synthesis protocol for this compound is typically proprietary to the commercial manufacturer. However, the general workflow for custom synthesis of stable isotope-labeled compounds involves a multi-step process that strategically incorporates labeled precursors. The synthesis must be carefully designed to place the labels in non-exchangeable positions to ensure stability during analytical procedures.
The synthesis of unlabeled cilastatin often involves the condensation of L-cysteine with a heptenoic acid derivative. For the labeled version, a correspondingly labeled cysteine precursor would be required. The process concludes with rigorous purification, typically via chromatography, and structural confirmation using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to verify the correct incorporation and location of the isotopes.
Bioanalytical Quantification using HPLC
This compound is primarily used as an internal standard for the quantification of cilastatin in biological matrices like serum or plasma. A common analytical technique is High-Performance Liquid Chromatography (HPLC) coupled with a detector.
Protocol: Determination of Cilastatin in Serum by HPLC This protocol is adapted from the methodology described by Myers and Blumer (1984).
-
Sample Preparation:
-
Collect serum samples.
-
Spike a known concentration of this compound (Internal Standard) into each sample, standard, and quality control.
-
Stabilize the sample by adding an equal volume of 0.5 M morpholineethanesulfonic acid (MES) buffer, pH 6.0.
-
Vortex the mixture.
-
Perform protein precipitation (e.g., with acetonitrile or methanol).
-
Centrifuge to pellet precipitated proteins.
-
Subject the supernatant to ultrafiltration to remove remaining macromolecules.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or MS detector.
-
Column: Reverse-phase C18 column (e.g., Hypersil BDS C18, 250mm x 4.6mm, 5µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium phosphate buffered to pH 2.5) and an organic modifier like methanol or acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 220 nm for cilastatin. If using LC-MS, monitor for the specific mass-to-charge ratios (m/z) of both cilastatin and this compound.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte (cilastatin) to the peak area of the internal standard (this compound) against the known concentrations of the calibration standards.
-
Determine the concentration of cilastatin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Applications in Research and Development
The primary application of this compound is as an internal standard in bioanalytical methods. Its use is critical in:
-
Pharmacokinetic (PK) Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of cilastatin.
-
Therapeutic Drug Monitoring (TDM): Ensuring that drug concentrations remain within the therapeutic window in clinical settings.
-
Bioequivalence Studies: Comparing the bioavailability of different formulations of cilastatin, such as a generic versus a brand-name product.
-
Metabolic Flux Analysis: Tracing the metabolic fate of the cilastatin molecule in in vivo or in vitro systems.
By mimicking the analyte's behavior during sample extraction, chromatography, and ionization, the SIL internal standard corrects for variability and matrix effects, leading to highly accurate and precise quantification.
Conclusion
This compound is an indispensable tool for researchers and developers working with cilastatin. Its defined structure, with stable isotopic labels at non-exchangeable positions, provides the foundation for its role as a "gold standard" internal standard in mass spectrometry-based quantification. Understanding its chemical properties, the mechanism of action of its unlabeled counterpart, and the experimental protocols for its use enables the generation of robust, reliable, and accurate data essential for drug development, clinical monitoring, and pharmacological research.
References
An In-depth Technical Guide on the Core Mechanism of Action of Cilastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin is a pharmaceutical compound that acts as a specific and reversible inhibitor of the renal enzyme dehydropeptidase-I (DHP-I).[1][2][3][4] It is most prominently used in a fixed-ratio combination with the broad-spectrum carbapenem antibiotic, imipenem.[5] While cilastatin itself possesses no intrinsic antibacterial activity, its co-administration is crucial for preventing the rapid degradation of imipenem in the kidneys. This inhibition ensures that therapeutically effective concentrations of imipenem are maintained in the body, particularly in the urine, and also mitigates the risk of nephrotoxicity associated with high concentrations of imipenem metabolites.
Recent research has also uncovered a broader nephroprotective role for cilastatin, extending beyond its interaction with imipenem. It has been shown to protect against kidney injury induced by various other nephrotoxic agents, such as cisplatin, vancomycin, and cyclosporine, by mechanisms including the inhibition of organic anion transporters (OATs) and reduction of apoptosis and oxidative stress.
Note on Cilastatin-15N-d3: The "-15N-d3" designation indicates that this is an isotopically labeled version of cilastatin, where one nitrogen atom has been replaced with its heavier isotope, Nitrogen-15, and three hydrogen atoms have been replaced with deuterium. The mechanism of action of isotopically labeled cilastatin is identical to that of the unlabeled compound. Such labeled compounds are primarily used as internal standards in analytical techniques like mass spectrometry for the precise quantification of the drug in biological samples during pharmacokinetic and metabolic studies. This guide will focus on the core mechanism of action of cilastatin.
Core Mechanism of Action: Inhibition of Dehydropeptidase-I (DHP-I)
The primary mechanism of action of cilastatin is the competitive and reversible inhibition of dehydropeptidase-I (DHP-I).
-
Target Enzyme: Dehydropeptidase-I (DHP-I), also known as membrane dipeptidase, is a zinc-dependent metalloenzyme located on the brush border of proximal renal tubular cells.
-
Function of DHP-I: This enzyme is responsible for the hydrolysis and inactivation of various peptides, including the carbapenem class of antibiotics. When imipenem is administered alone, DHP-I rapidly metabolizes it into an inactive form, leading to low urinary concentrations and reduced efficacy.
-
Inhibitory Action: Cilastatin binds to the active site of DHP-I, preventing it from hydrolyzing imipenem. This inhibition allows for a significant increase in the urinary recovery of active imipenem, from as low as 6-38% when given alone, to approximately 70% when co-administered with cilastatin.
Cilastatin's structure allows it to competitively bind to the zinc-containing active site of the DHP-I enzyme, effectively blocking access for its substrate, imipenem. This action is reversible, meaning that cilastatin can dissociate from the enzyme.
Caption: Cilastatin competitively inhibits DHP-I, preventing imipenem hydrolysis.
Extended Nephroprotective Mechanisms
Beyond its primary role in protecting imipenem, cilastatin exhibits broader nephroprotective effects through several other mechanisms.
Studies have shown that both imipenem and cilastatin are substrates for human organic anion transporters 1 and 3 (hOAT1 and hOAT3). These transporters are involved in the uptake of various compounds, including some drugs, into renal proximal tubule cells.
-
Action: Cilastatin inhibits the hOAT1/3-mediated transport of imipenem into these cells.
-
Consequence: By reducing the intracellular accumulation of imipenem, cilastatin alleviates imipenem-induced cytotoxicity. This suggests that part of cilastatin's nephroprotective effect comes from preventing the buildup of the antibiotic inside kidney cells, a mechanism independent of DHP-I inhibition.
Cilastatin has been demonstrated to protect against kidney damage caused by nephrotoxic drugs like cisplatin, vancomycin, and gentamicin.
-
Anti-apoptotic Effect: In cellular models of drug-induced nephrotoxicity, the application of cilastatin has been shown to reduce the number of apoptotic cells.
-
Antioxidant Activity: Cilastatin also reduces oxidative stress by decreasing the levels of reactive oxygen and nitrogen species (ROS and RNS) that are generated in response to toxic drug exposure.
Caption: Cilastatin's multifaceted nephroprotective pathways.
Quantitative Data
The following tables summarize key quantitative data related to the pharmacokinetics and inhibitory effects of cilastatin.
Table 1: Pharmacokinetic Parameters of Cilastatin and Imipenem
| Parameter | Cilastatin | Imipenem (with Cilastatin) | Reference(s) |
| Plasma Half-life | ~1.0 hour | ~1.0 hour | |
| Urinary Excretion (unchanged) | 70-80% | ~70% | |
| Plasma Protein Binding | 35-40% | - | |
| Volume of Distribution | 14.6 - 20.1 L | 10.4 ± 1.7 L |
Table 2: Inhibitory Concentrations (IC50) of Cilastatin
| Target/Context | Substrate | IC50 Value | Cell Line/System | Reference(s) |
| hOAT1/3-mediated transport | Imipenem | Comparable to clinical concentrations | hOAT1/3-HEK293 cells | |
| Drug-induced toxicity | Cisplatin | 9.98 µM | HK-2 cells | |
| Drug-induced toxicity | Gentamicin | 2757 µM | HK-2 cells | |
| Drug-induced toxicity | Vancomycin | 1815 µM | HK-2 cells |
Experimental Protocols
This protocol outlines a general method to determine the inhibitory activity of cilastatin on DHP-I.
-
Enzyme Preparation: A source of DHP-I is required, typically from homogenized renal brush border membranes isolated from a suitable animal model (e.g., rabbit, pig).
-
Substrate: A specific substrate for DHP-I is used, which upon hydrolysis, produces a product that can be easily quantified (e.g., spectrophotometrically).
-
Assay Procedure:
-
Prepare a series of dilutions of cilastatin.
-
In a multi-well plate, combine the DHP-I enzyme preparation with each cilastatin dilution and incubate for a short period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
After a fixed incubation time at 37°C, stop the reaction (e.g., by adding an acid).
-
Measure the amount of product formed using a spectrophotometer or fluorometer.
-
-
Data Analysis: The rate of reaction at each cilastatin concentration is calculated and compared to a control with no inhibitor. The IC50 value (the concentration of cilastatin that inhibits 50% of the enzyme's activity) is determined by plotting the percent inhibition against the logarithm of the cilastatin concentration and fitting the data to a dose-response curve.
This protocol describes a method to assess cilastatin's inhibition of OAT-mediated uptake of a substrate like imipenem.
-
Cell Culture: Use a stable cell line engineered to express a specific transporter, such as HEK293 cells expressing hOAT1 or hOAT3 (e.g., hOAT1-HEK293). A control cell line (mock-transfected) that does not express the transporter is used to determine non-specific uptake.
-
Uptake Experiment:
-
Plate the cells in multi-well plates and grow to confluency.
-
Wash the cells with a pre-warmed buffer.
-
Add a solution containing a known concentration of the substrate (e.g., radiolabeled or fluorescently tagged imipenem) along with varying concentrations of cilastatin (the inhibitor).
-
Incubate for a short, defined period (e.g., 10 minutes) at 37°C. A parallel experiment at 4°C is run to measure passive diffusion.
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells to release the intracellular contents.
-
-
Quantification and Analysis:
-
Quantify the amount of substrate inside the cells using an appropriate method (e.g., liquid scintillation counting for radiolabeled substrates or HPLC for unlabeled substrates).
-
Subtract the non-specific uptake (from mock cells or 4°C condition) from the total uptake to get the transporter-mediated uptake.
-
Calculate the IC50 value for cilastatin's inhibition of substrate uptake, similar to the enzyme inhibition assay.
-
Caption: Workflow for an in vitro Organic Anion Transporter (OAT) inhibition assay.
Conclusion
Cilastatin's mechanism of action is multifaceted. Its primary, well-established role is the potent and specific inhibition of renal dehydropeptidase-I, which is fundamental to the clinical efficacy of its combination with imipenem. This action prevents the metabolic inactivation of imipenem, thereby enhancing its therapeutic effect and reducing the formation of potentially nephrotoxic metabolites. Furthermore, emerging evidence highlights additional nephroprotective mechanisms, including the inhibition of renal organic anion transporters and the direct mitigation of cellular apoptosis and oxidative stress. These combined actions underscore cilastatin's crucial role not only as a pharmacokinetic enhancer but also as a direct agent in protecting renal function during treatment with certain medications.
References
Synthesis of Cilastatin-¹⁵N-d₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for Cilastatin-¹⁵N-d₃, an isotopically labeled version of the renal dehydropeptidase-I (DPEP1) inhibitor, Cilastatin. This document outlines the mechanism of action of Cilastatin, a detailed experimental protocol for the synthesis of its labeled analogue, and representative data. The inclusion of stable isotopes, specifically ¹⁵N and deuterium (d₃), is invaluable for use as an internal standard in quantitative bioanalytical assays, such as mass spectrometry, and for metabolic fate studies in drug development.
Introduction to Cilastatin and its Mechanism of Action
Cilastatin is a crucial adjunct in combination antibiotic therapy, most notably with imipenem. Its primary function is to inhibit the renal enzyme dehydropeptidase-I, which is located in the brush border of the renal tubules.[1][2] This enzyme is responsible for the rapid metabolism and inactivation of carbapenem antibiotics like imipenem.[3][4] By inhibiting DPEP1, Cilastatin prevents the degradation of imipenem, thereby increasing its plasma half-life and urinary excretion of the active antibiotic.[5] This not only enhances the antibiotic's efficacy but also mitigates potential nephrotoxicity associated with the accumulation of imipenem metabolites.
The mechanism involves the competitive and reversible inhibition of dehydropeptidase-I by Cilastatin. This action protects the beta-lactam ring of imipenem from hydrolysis, ensuring that therapeutic concentrations of the antibiotic are maintained in the body to combat bacterial infections effectively.
Signaling Pathway of Cilastatin's Action
Caption: Mechanism of Cilastatin in preventing Imipenem degradation.
Proposed Synthesis of Cilastatin-¹⁵N-d₃
The synthesis of Cilastatin-¹⁵N-d₃ can be achieved by adapting established methods for the preparation of unlabeled Cilastatin. The core of the synthesis involves the condensation of two key intermediates: an isotopically labeled L-cysteine derivative and a deuterated heptenoic acid derivative.
Key Isotopically Labeled Starting Materials:
-
L-Cysteine-¹⁵N hydrochloride monohydrate: This will introduce the ¹⁵N label into the final molecule. It is commercially available from various suppliers with high isotopic purity (e.g., >98% ¹⁵N).
Proposed Synthetic Workflow
The overall synthetic strategy is a multi-step process beginning with the synthesis of the deuterated cyclopropane intermediate, followed by its coupling to a heptenoic acid backbone, and finally, condensation with ¹⁵N-labeled L-cysteine.
Caption: Proposed workflow for the synthesis of Cilastatin-¹⁵N-d₃.
Experimental Protocols
The following protocols are adapted from established syntheses of unlabeled Cilastatin and should be performed by appropriately trained personnel in a suitable laboratory setting. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).
Synthesis of Z-7-chloro-2-[[((1S)-2,2-di(methyl-d₃)cyclopropane)carboxamide]-2-heptenoic acid (Intermediate II)
-
Preparation of (S)-2,2-di(methyl-d₃)cyclopropanecarboxamide (Intermediate I): This intermediate can be synthesized via established routes for the non-deuterated analogue, employing a suitable deuterated methylating agent (e.g., methyl-d₃ iodide). The synthesis typically involves the cyclopropanation of a suitable alkene precursor followed by amidation.
-
Condensation Reaction:
-
To a solution of 7-chloro-2-oxoheptanoic acid ethyl ester in a suitable solvent (e.g., toluene), add Intermediate I and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by an appropriate technique (e.g., TLC or LC-MS) until completion.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product is then hydrolyzed using a base (e.g., sodium hydroxide) in a mixture of water and a suitable organic solvent (e.g., methanol).
-
Acidify the mixture to obtain the crude Intermediate II, which can be purified by crystallization.
-
Synthesis of Cilastatin-¹⁵N-d₃
-
Condensation of Intermediate II with L-Cysteine-¹⁵N:
-
Dissolve Intermediate II and L-Cysteine-¹⁵N hydrochloride monohydrate in a mixture of an alcohol (e.g., methanol) and water.
-
Add a base (e.g., sodium hydroxide) to the solution and stir the reaction mixture at an elevated temperature (e.g., 60-65 °C).
-
Monitor the reaction for the disappearance of the starting materials.
-
-
Isolation and Purification:
-
Once the reaction is complete, cool the mixture and adjust the pH to approximately 3-4 with a suitable acid (e.g., hydrochloric acid).
-
The precipitated crude Cilastatin-¹⁵N-d₃ is collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetonitrile/water) or by preparative chromatography to yield the final product with high chemical and isotopic purity.
-
Data Presentation
The following table summarizes representative quantitative data based on the synthesis of unlabeled Cilastatin. Actual yields and purity for the isotopically labeled synthesis may vary and should be determined experimentally.
| Parameter | Value | Method of Analysis |
| Intermediate II | ||
| Yield | 75-85% | Gravimetric |
| Purity | >98% | HPLC |
| Cilastatin-¹⁵N-d₃ | ||
| Yield | 60-70% | Gravimetric |
| Chemical Purity | >99.5% | HPLC |
| Isotopic Purity (¹⁵N) | >98% | Mass Spectrometry |
| Isotopic Purity (d₃) | >98% | Mass Spectrometry |
Disclaimer: The data presented in this table are estimates based on the synthesis of unlabeled Cilastatin and are provided for guidance purposes only.
Conclusion
This technical guide outlines a feasible synthetic pathway for the preparation of Cilastatin-¹⁵N-d₃. The successful synthesis of this isotopically labeled compound will provide a valuable tool for researchers and drug development professionals in conducting pharmacokinetic and metabolic studies, as well as serving as a reliable internal standard for bioanalytical applications. The provided protocols and diagrams offer a solid foundation for the practical execution of this synthesis. As with any chemical synthesis, appropriate safety precautions and analytical monitoring are essential to ensure a successful outcome., appropriate safety precautions and analytical monitoring are essential to ensure a successful outcome.
References
- 1. Bioinspired design of a robust d3-methylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Cysteine (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-2295-0.25 [isotope.com]
- 3. Sigma Aldrich Fine Chemicals Biosciences L-Cysteine-15N >=98 atom % 15N, | Fisher Scientific [fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
The Use of Cilastatin-15N-d3 in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of the isotopically labeled compound, Cilastatin-15N-d3, in metabolic studies. Cilastatin is a potent inhibitor of the renal enzyme dehydropeptidase-I (DHP-I) and is co-administered with the carbapenem antibiotic imipenem to prevent its degradation. Understanding the metabolic fate of Cilastatin is crucial for optimizing its therapeutic efficacy and safety profile. The use of stable isotope-labeled Cilastatin, such as this compound, offers a powerful tool for elucidating its metabolic pathways, quantifying its metabolites, and assessing its pharmacokinetic properties with high precision and accuracy.
Introduction to Cilastatin Metabolism and the Role of Isotopic Labeling
Cilastatin is primarily metabolized in the body via N-acetylation to form N-acetyl-cilastatin. This reaction is catalyzed by N-acetyltransferase enzymes. Stable isotope labeling is a technique where one or more atoms in a drug molecule are replaced with their heavier, non-radioactive isotopes (e.g., ¹⁵N, ¹³C, ²H). This compound is a synthetic version of Cilastatin that has been labeled with one nitrogen-15 atom and three deuterium atoms. This labeling does not significantly alter the physicochemical properties of the molecule but provides a distinct mass signature that can be readily detected by mass spectrometry.
The primary applications of this compound in metabolic studies include:
-
Metabolite Identification: The unique isotopic signature of this compound allows for the unambiguous identification of its metabolites in complex biological matrices.
-
Quantitative Analysis: It serves as an ideal internal standard for quantitative bioanalysis of Cilastatin and its metabolites using isotope dilution mass spectrometry, a gold-standard technique for accurate quantification.
-
Pharmacokinetic Studies: It enables precise determination of the absorption, distribution, metabolism, and excretion (ADME) properties of Cilastatin.
Quantitative Data on Cilastatin Metabolism
A study utilizing ¹⁴C-labeled Cilastatin in healthy male subjects provides valuable quantitative insights into its metabolism and excretion. These findings serve as a benchmark for studies employing stable isotope-labeled Cilastatin.
| Parameter | Value | Reference |
| Recovery of Unchanged Cilastatin in Urine (within 6 hours) | ~75% of the administered dose | [1] |
| N-acetyl Metabolite of Cilastatin in Urine | ~12% of the total radioactivity | [1] |
| Total Radioactivity Recovered in Urine (within 24 hours) | Nearly all of the administered radioactivity | [1] |
Experimental Protocols
This section outlines detailed methodologies for key experiments in the metabolic investigation of Cilastatin using this compound.
In Vitro Metabolism of Cilastatin using Human Liver Microsomes
This protocol is designed to investigate the metabolic stability of Cilastatin and the formation of its N-acetyl metabolite in a controlled in vitro system.
Materials:
-
Cilastatin
-
This compound (as an internal standard for quantification)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add Cilastatin (at a desired concentration, e.g., 1 µM) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing a known concentration of this compound as the internal standard.
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to a new tube and analyze using a validated LC-MS/MS method for the quantification of Cilastatin and N-acetyl-cilastatin.
Quantitative Analysis of Cilastatin and N-acetyl-cilastatin in Plasma by LC-MS/MS
This protocol describes the use of isotope dilution mass spectrometry for the accurate quantification of Cilastatin and its major metabolite in plasma samples.
Materials:
-
Plasma samples (from clinical or preclinical studies)
-
Cilastatin and N-acetyl-cilastatin analytical standards
-
This compound (internal standard)
-
Acetonitrile or methanol (for protein precipitation)
-
Formic acid (for mobile phase modification)
-
Water (HPLC grade)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing a known concentration of this compound.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Cilastatin and N-acetyl-cilastatin (e.g., starting with 5% B, increasing to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cilastatin: Monitor a specific precursor-to-product ion transition.
-
N-acetyl-cilastatin: Monitor a specific precursor-to-product ion transition.
-
This compound: Monitor the corresponding mass-shifted precursor-to-product ion transition.
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.
-
Determine the concentration of Cilastatin and N-acetyl-cilastatin in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Metabolic Pathway of Cilastatin
Caption: Metabolic pathway of Cilastatin to its N-acetyl metabolite.
Experimental Workflow for a Metabolic Study
Caption: Workflow for an in vitro metabolic study of Cilastatin.
Inhibition of Dehydropeptidase-I (DHP-I)
Caption: Mechanism of dehydropeptidase-I inhibition by Cilastatin.
References
Labeled Cilastatin for Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of labeled cilastatin in pharmacokinetic (PK) studies. Cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I, is co-administered with the carbapenem antibiotic imipenem to prevent its rapid degradation in the kidneys. Understanding the absorption, distribution, metabolism, and excretion (ADME) of cilastatin is crucial for optimizing its therapeutic efficacy and safety profile. The use of isotopically labeled cilastatin is the gold standard for elucidating its pharmacokinetic properties with high precision and sensitivity.
Quantitative Pharmacokinetic Data of Cilastatin
The following table summarizes key pharmacokinetic parameters of cilastatin in humans, derived from studies utilizing both unlabeled and radiolabeled forms of the drug.
| Pharmacokinetic Parameter | Value | Species | Notes | Reference(s) |
| Plasma Half-life (t½) | ~1 hour | Human | Similar when administered alone or with imipenem.[1][2][3] | |
| Urinary Excretion (as unchanged drug) | 70-80% of administered dose | Human | Primarily excreted in the urine.[1][2] | |
| Metabolism | N-acetyl cilastatin is a known metabolite. | Human | The N-acetyl metabolite accounts for approximately 12% of the total radioactivity in urine after administration of radiolabeled cilastatin. | |
| Fecal Excretion | < 1% of administered dose | Human | Minimal excretion through feces. | |
| Plasma Protein Binding | Not specified in the provided results. | |||
| Volume of Distribution | Not specified in the provided results. | |||
| Clearance | Plasma clearance of ~220 ml/min (when co-administered with imipenem). | Human | Renal clearance accounts for 60-70% of plasma clearance when given with imipenem. |
Experimental Protocols
Synthesis of Labeled Cilastatin (General Workflow)
While a specific, detailed synthesis protocol for radiolabeled cilastatin is not publicly available in the reviewed literature, a general workflow for the custom synthesis of a ¹⁴C-labeled pharmaceutical compound like cilastatin can be outlined. This process is typically carried out by specialized radiochemical synthesis companies.
Objective: To incorporate a ¹⁴C label into the cilastatin molecule for use in pharmacokinetic studies.
Materials:
-
Precursors for cilastatin synthesis.
-
¹⁴C-labeled reagent (e.g., ¹⁴CO₂, [¹⁴C]methyl iodide).
-
Reagents and solvents for organic synthesis.
-
High-Performance Liquid Chromatography (HPLC) system for purification.
-
Analytical instruments for quality control (e.g., Mass Spectrometry, NMR).
Methodology:
-
Synthetic Route Design: Expert radiochemists design a synthetic route that introduces the ¹⁴C label at a stable position within the cilastatin molecule. The choice of labeled precursor is critical and depends on the complexity of the target molecule and the desired label position.
-
Small-Scale Trial Reactions: "Cold" (non-radioactive) trial runs are often performed to optimize reaction conditions before introducing the expensive and radioactive ¹⁴C-labeled reagent.
-
Radiosynthesis: The synthesis is performed in a specialized radiochemistry laboratory equipped to handle radioactive materials safely. This involves a multi-step chemical synthesis. For cilastatin, this could involve the condensation of L-cysteine with a labeled heptenoic acid derivative.
-
Purification: The crude ¹⁴C-labeled cilastatin is purified using preparative HPLC to achieve high radiochemical purity.
-
Quality Control: The final product's identity, purity (chemical and radiochemical), and specific activity are confirmed using a suite of analytical techniques, including HPLC, mass spectrometry, and liquid scintillation counting.
-
Formulation: The purified labeled compound is formulated into a sterile, injectable solution suitable for administration to human subjects.
Human Pharmacokinetic Study with ¹⁴C-Labeled Cilastatin
This protocol is based on the study conducted by Norrby et al., which investigated the disposition of radiolabeled imipenem and cilastatin in healthy human volunteers.
Objective: To determine the absorption, metabolism, and excretion of cilastatin in healthy male subjects using ¹⁴C-labeled cilastatin sodium.
Study Design:
-
Subjects: Healthy male volunteers.
-
Treatment: A single intravenous administration of 250 mg of ¹⁴C-labeled cilastatin sodium. In separate phases of the study, it was administered alone and in combination with unlabeled imipenem.
-
Ethical Considerations: The study was approved by an institutional ethics committee, and all subjects provided informed consent.
Methodology:
-
Drug Administration: The ¹⁴C-labeled cilastatin sodium was administered as an intravenous infusion.
-
Sample Collection:
-
Blood: Serial blood samples were collected at predefined time points post-infusion to determine the plasma concentration of cilastatin and total radioactivity.
-
Urine: Urine was collected over various intervals to quantify the amount of unchanged cilastatin, its metabolites, and total radioactivity excreted.
-
Feces: Fecal samples were collected to determine the extent of biliary and/or gastrointestinal excretion of radioactivity.
-
-
Sample Processing and Analysis:
-
Plasma and Urine Analysis: Concentrations of unchanged cilastatin were determined by a specific High-Performance Liquid Chromatography (HPLC) assay.
-
Radioactivity Measurement: Total radioactivity in plasma, urine, and feces was measured by liquid scintillation counting. This allows for a mass balance assessment and the detection of all metabolites.
-
Metabolite Profiling: Chromatographic techniques (e.g., radio-HPLC) were used to separate and identify metabolites in urine, such as N-acetyl cilastatin.
-
-
Pharmacokinetic Analysis: The plasma concentration-time data were used to calculate key pharmacokinetic parameters, including half-life, clearance, and volume of distribution. The excretion data were used to determine the routes and extent of elimination of cilastatin and its metabolites.
Visualizations
Cilastatin's Mechanism of Action and Metabolism
The primary mechanism of action of cilastatin is the inhibition of dehydropeptidase-I in the brush border of renal proximal tubule cells. This prevents the metabolism of co-administered imipenem. Cilastatin itself undergoes metabolism to a limited extent, with the formation of N-acetyl cilastatin being the major identified pathway.
Caption: Mechanism of action and metabolic pathway of cilastatin.
Experimental Workflow for a Human Pharmacokinetic Study with Labeled Cilastatin
The following diagram illustrates the typical workflow for a clinical pharmacokinetic study involving the administration of radiolabeled cilastatin.
Caption: Experimental workflow for a human pharmacokinetic study with labeled cilastatin.
References
- 1. Disposition of radiolabeled imipenem and cilastatin in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imipenem/cilastatin: rationale for a fixed combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]
A Technical Guide to Cilastatin-15N-d3
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Cilastatin-15N-d3, an isotopically labeled form of Cilastatin. It is primarily intended for use as an internal standard in quantitative bioanalytical studies. This document details its chemical properties, the mechanism of action of its parent compound, relevant quantitative data, and a representative experimental protocol for its application.
Core Properties of this compound
This compound is a stable isotope-labeled version of cilastatin, designed for use in mass spectrometry-based applications. The incorporation of one nitrogen-15 atom and three deuterium atoms results in a predictable mass shift, making it an ideal internal standard for the accurate quantification of cilastatin in complex biological matrices.
| Property | Data | Reference |
| CAS Number | 2738376-83-3 | [1][2][3][4] |
| Formal Name | (Z)-7-((2-(amino-15N)-2-carboxyethyl-1,1,2-d3)thio)-2-((S)-2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid | [1] |
| Molecular Formula | C₁₆H₂₃D₃N[¹⁵N]O₅S | |
| Formula Weight | 362.5 g/mol | |
| Purity | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ | |
| Formulation | A solid | |
| Solubility | Soluble in DMSO, Methanol, and Water | |
| Primary Application | Internal standard for the quantification of cilastatin by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) |
Mechanism of Action of Cilastatin
Cilastatin itself possesses no antibacterial activity. Its clinical utility stems from its ability to inhibit the enzyme dehydropeptidase-I (DHP-I), which is located in the brush border of the renal tubules. The primary function of DHP-I is to metabolize and inactivate the carbapenem antibiotic, imipenem.
By competitively and reversibly inhibiting DHP-I, cilastatin prevents the renal degradation of imipenem. This co-administration results in a higher urinary concentration and a prolonged plasma half-life of active imipenem, enhancing its antibacterial efficacy and protecting against potential nephrotoxic effects associated with high concentrations of imipenem metabolites.
Quantitative Data: Inhibitory Activity of Cilastatin
The following table summarizes the inhibitory potency of the parent compound, cilastatin, against various enzymes. This data is crucial for understanding its pharmacological profile.
| Enzyme Target | Organism/Source | Inhibition Metric | Value (µM) | Reference |
| Renal Dipeptidase (DHP-I) | Human | Kᵢ | 0.7 | |
| Porcine Dipeptidase | Porcine | IC₅₀ | 0.11 | |
| Metallo-β-lactamase CphA | Aeromonas hydrophila | IC₅₀ | 178 |
Application in Bioanalysis: Use as an Internal Standard
In quantitative analytical chemistry, particularly in techniques like LC-MS, an internal standard (IS) is a substance with similar physicochemical properties to the analyte, which is added in a known quantity to samples. This compound serves this purpose for the quantification of cilastatin.
The use of a stable isotope-labeled internal standard is considered the gold standard. Because it is chemically identical to the analyte (cilastatin), it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. However, it is distinguishable by its higher mass. This allows for the correction of variability during sample preparation (e.g., extraction) and instrument analysis (e.g., injection volume, ion suppression), leading to highly accurate and precise quantification.
Experimental Protocol: Quantification of Cilastatin in Human Plasma
This section provides a representative protocol for the determination of cilastatin concentrations in human plasma using this compound as an internal standard with LC-MS/MS.
5.1. Materials and Reagents
-
Cilastatin reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water, 18 MΩ·cm
5.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of cilastatin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the cilastatin stock solution with a 50:50 mixture of ACN and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with ACN.
5.3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the Internal Standard Working Solution (50 ng/mL in ACN) to each tube.
-
Vortex mix for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the clear supernatant to an HPLC vial for analysis.
5.4. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Cilastatin Transition: Q1 m/z → Q3 m/z (specific values to be determined by infusion).
-
This compound Transition: Q1 m/z → Q3 m/z (specific values to be determined by infusion, expecting a +4 Da shift from the parent compound).
-
5.5. Data Analysis
-
Integrate the peak areas for both the cilastatin and this compound MRM transitions.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of cilastatin in unknown samples by interpolating their peak area ratios from the calibration curve.
References
Methodological & Application
Application Note: Quantitative Analysis of Cilastatin in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cilastatin is a renal dehydropeptidase inhibitor that is co-administered with the carbapenem antibiotic imipenem to prevent its renal metabolism and thereby increase its efficacy. Accurate and reliable quantification of cilastatin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note describes a robust and sensitive LC-MS/MS method for the determination of cilastatin in human plasma using its stable isotope-labeled counterpart, Cilastatin-15N-d3, as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle
The method involves the extraction of cilastatin and the internal standard from human plasma via protein precipitation. The extracted samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ion mode using Multiple Reaction Monitoring (MRM) for selective and sensitive detection.
Materials and Reagents
-
Cilastatin sodium salt reference standard
-
This compound (Internal Standard)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with K2-EDTA as anticoagulant)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Cilastatin sodium salt and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 1 mg/mL for each compound.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Cilastatin stock solution in 50:50 (v/v) methanol/water to create working standards for calibration curve and quality control samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) methanol/water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for blank, calibration standards, quality control samples, and unknown samples.
-
Pipette 100 µL of the respective sample (blank plasma, spiked plasma for calibration and QC, or study sample) into the labeled tubes.
-
Add 20 µL of the internal standard working solution (100 ng/mL of this compound) to all tubes except the blank.
-
To precipitate proteins, add 400 µL of acetonitrile to each tube.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are suggested starting conditions and require optimization:
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined experimentally |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
Note on MRM Transitions: Specific MRM transitions for Cilastatin and this compound must be determined by infusing the individual standard solutions into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+. The molecular weight of Cilastatin is 358.46 g/mol , and for this compound, it is approximately 362.48 g/mol . Theoretical MRM transitions are proposed in the table below, but require experimental optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cilastatin | 359.1 | To be determined | To be determined |
| This compound | 363.1 | To be determined | To be determined |
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear range of 10-5000 ng/mL is suggested.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution.
-
Recovery: The extraction efficiency of the method is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of cilastatin in plasma should be evaluated under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
Data Presentation
Calibration Curve Summary
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Cilastatin | 10 - 5000 | > 0.995 |
Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 30 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 500 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 4000 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Cilastatin.
Caption: Logical relationships of key components in the LC-MS/MS method.
Application Note: Quantitative Analysis of Cilastatin in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of cilastatin in human plasma using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay employs Cilastatin-15N-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, in line with regulatory guidelines for bioanalytical method validation. The sample preparation involves a straightforward protein precipitation procedure, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring reliable quantification of cilastatin.
Introduction
Cilastatin is a renal dehydropeptidase-I inhibitor that is co-administered with the carbapenem antibiotic imipenem.[1] By inhibiting the enzymatic degradation of imipenem in the kidneys, cilastatin increases its urinary concentration and reduces its potential nephrotoxicity. Accurate and reliable quantification of cilastatin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving data quality.[2] this compound is an ideal internal standard for the quantitative analysis of cilastatin.[3] This application note provides a comprehensive protocol for the determination of cilastatin in human plasma using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Cilastatin sodium salt (Reference Standard)
-
This compound (Internal Standard)
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade methanol
-
LC-MS/MS grade water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Instrumentation
-
Liquid Chromatography system (e.g., Shimadzu, Waters, Agilent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve cilastatin sodium salt in a suitable solvent (e.g., water or a mild basic solution) to obtain a final concentration of 1 mg/mL.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare working standard solutions of cilastatin by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with 50:50 (v/v) acetonitrile:water.
-
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and quality control (QC) samples on ice.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound working solution to each tube (except for blank samples, to which 10 µL of 50:50 acetonitrile:water is added).
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see chromatographic conditions below).
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 reversed-phase, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient from 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Re-equilibration at 5% B
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cilastatin | 359.2 | 158.1 |
| This compound | 363.2 | 158.1 |
(Note: The precursor ion for this compound is predicted based on the addition of one 15N and three deuterium atoms. The product ion is expected to be the same as the unlabeled compound as the fragmentation is unlikely to involve the labeled sites. These transitions should be optimized on the specific instrument used.)
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS assay for cilastatin in human plasma using a stable isotope-labeled internal standard. The data presented are representative and based on established bioanalytical method validation guidelines.[4][5]
| Validation Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Intra-day Accuracy (% Bias) | -5.3% to 6.8% |
| Inter-day Accuracy (% Bias) | -7.1% to 8.5% |
| Recovery | > 85% |
| Matrix Effect | Minimal to no significant matrix effect observed |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of cilastatin.
Signaling Pathway Diagram
Cilastatin's primary mechanism of action is the inhibition of the renal enzyme dehydropeptidase-I, which is a metabolic process rather than a signaling pathway. Therefore, a diagram illustrating a signaling pathway is not applicable to the direct action of cilastatin. The experimental workflow diagram above provides a more relevant visualization for this application note.
Conclusion
The LC-MS/MS method described in this application note provides a robust, sensitive, and specific approach for the quantitative analysis of cilastatin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for regulated bioanalytical studies. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is essential in drug development and clinical research.
References
Analysis of Imipenem and Cilastatin in Human Plasma by LC-MS/MS
An Application Note for the simultaneous analysis of imipenem and cilastatin in human plasma using LC-MS/MS with an internal standard.
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of imipenem and cilastatin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the inherent instability of imipenem, special sample handling and preparation are crucial. The method employs protein precipitation for sample cleanup and utilizes oseltamivir carboxylate as an internal standard (IS) to ensure accuracy and precision.[1] This protocol is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Imipenem is a broad-spectrum carbapenem antibiotic, which is co-administered with cilastatin. Cilastatin is an inhibitor of the renal enzyme dehydropeptidase I, which prevents the rapid degradation of imipenem in the kidneys, thereby increasing its bioavailability. Accurate measurement of both compounds in biological matrices is essential for pharmacokinetic/pharmacodynamic (PK/PD) studies. This document provides a detailed protocol for a validated LC-MS/MS method for their simultaneous determination in human plasma. The use of an internal standard corrects for variations in sample preparation and instrument response.
Experimental Protocols
Materials and Reagents
-
Analytes: Imipenem, Cilastatin reference standards
-
Internal Standard: Oseltamivir Carboxylate
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Formic Acid (LC-MS grade)
-
Water: Deionized water, 18 MΩ·cm or greater
-
Matrix: Drug-free human plasma
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of imipenem, cilastatin, and oseltamivir carboxylate by dissolving the appropriate amount of each standard in methanol or a suitable solvent.
-
Working Standard Solutions: Prepare intermediate working standard solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water. These will be used to spike into the plasma to create calibration standards.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol
The recommended sample preparation technique is protein precipitation, which is efficient and effective for this application.[1][2]
-
Aliquot Sample: Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the internal standard working solution (e.g., 400 ng/mL oseltamivir carboxylate) to each tube and vortex briefly.[1]
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Inject: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for plasma sample preparation and analysis.
Internal Standard Calibration Logic
Caption: Logic of internal standard-based quantification.
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Linear gradient (specifics to be optimized for resolution) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.1 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Desolvation: 800 L/hr, Cone: 50 L/hr |
Table 2: MS/MS Transitions for Analytes and Internal Standard
Note: Cone voltage (CV) and collision energy (CE) values require optimization for each specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Imipenem | 300.1 | 114.1 | Positive |
| Cilastatin | 359.1 | 158.1 | Positive |
| Oseltamivir Carboxylate (IS) | 285.2 | 196.1 | Positive |
Table 3: Method Validation Summary
This table summarizes typical performance characteristics based on validated methods.
| Parameter | Imipenem | Cilastatin |
| Linearity Range | 0.2 - 100 µg/mL | 0.2 - 100 µg/mL |
| Correlation (r²) | > 0.99 | > 0.99 |
| LLOQ | 0.2 µg/mL | 0.2 µg/mL |
| Accuracy | 89.1% to 112.4% | Within ±15% of nominal |
| Precision (CV%) | Intra-day: 1.4% to 9.3% | Intra-day: <15% |
| Inter-day: 2.1% to 7.2% | Inter-day: <15% | |
| Recovery | 90.1% to 109.2% | > 90% |
Conclusion
The LC-MS/MS method described provides the necessary sensitivity, specificity, and high-throughput capability for the simultaneous quantification of imipenem and cilastatin in human plasma. The use of protein precipitation and a dedicated internal standard ensures the method is robust and reliable for regulated bioanalysis, supporting clinical and pharmaceutical research.
References
Application Notes and Protocols for Cilastatin-15N-d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem to prevent its degradation in the kidneys.[1][2] Accurate quantification of Cilastatin in biological matrices is crucial for pharmacokinetic and bioavailability studies. This document provides detailed protocols for the sample preparation of Cilastatin for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing Cilastatin-15N-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative bioanalysis as it effectively compensates for variability in sample preparation and potential matrix effects.[3]
Analytical Method Overview
The methods detailed below are designed for the extraction of Cilastatin from human plasma, serum, and urine, followed by quantitative analysis using LC-MS/MS. The protocols focus on two common and effective sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma and Serum Samples
This protocol describes a simple and rapid method for the removal of proteins from plasma or serum samples using acetonitrile.
Materials:
-
Human plasma or serum samples
-
This compound internal standard (IS) working solution (e.g., 1 µg/mL in 50:50 methanol:water)
-
Acetonitrile (HPLC grade), chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Refrigerated centrifuge
-
LC-MS vials
Procedure:
-
Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to the sample.
-
Vortex mix for 10-15 seconds.
-
Add 300 µL of ice-cold acetonitrile to the sample. This corresponds to a 3:1 (v/v) solvent-to-sample ratio, which is generally effective for protein precipitation.[4]
-
Vortex mix vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube or an LC-MS vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex mix for 30 seconds and transfer to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more selective cleanup of Cilastatin from urine, which can contain a high concentration of salts and other interfering substances. A mixed-mode cation exchange polymer is a suitable choice for the basic Cilastatin molecule.
Materials:
-
Urine samples
-
This compound internal standard (IS) working solution (e.g., 1 µg/mL in 50:50 methanol:water)
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Methanol (HPLC grade)
-
Ammonium hydroxide (5% in water)
-
Formic acid (2% in methanol)
-
Deionized water
-
SPE vacuum manifold or positive pressure processor
-
Collection tubes
-
Vortex mixer
-
Solvent evaporation system
Procedure:
-
Centrifuge the urine sample at 4,000 x g for 5 minutes to remove particulate matter.
-
Pipette 500 µL of the supernatant into a clean tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Vortex mix for 10-15 seconds.
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Load the sample: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge:
-
Wash with 1 mL of deionized water to remove salts and polar impurities.
-
Wash with 1 mL of methanol to remove less polar impurities.
-
-
Elute the analyte: Elute Cilastatin and the internal standard with 1 mL of 2% formic acid in methanol into a clean collection tube. The acidic modifier neutralizes the charge interaction with the sorbent, allowing for elution.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds and transfer to an autosampler vial for injection.
Data Presentation
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for Cilastatin using the protocols described above. The values are representative of typical bioanalytical method validation results and should be confirmed in the user's laboratory.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Internal Standard | This compound |
Table 2: Accuracy and Precision (Plasma/Serum - PPT Method)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15 | ± 15% | ≤ 15 | ± 15% |
| Low QC | 3 | ≤ 15 | ± 15% | ≤ 15 | ± 15% |
| Mid QC | 100 | ≤ 15 | ± 15% | ≤ 15 | ± 15% |
| High QC | 800 | ≤ 15 | ± 15% | ≤ 15 | ± 15% |
Table 3: Recovery and Matrix Effect (Illustrative)
| Parameter | Low QC (3 ng/mL) | High QC (800 ng/mL) |
| Recovery (%) | ||
| Cilastatin | ~99%[5] | ~99% |
| This compound | Consistent with Analyte | Consistent with Analyte |
| Matrix Effect (%) | 85 - 115 | 85 - 115 |
Visualizations
The following diagrams illustrate the workflows for the sample preparation protocols.
Caption: Workflow for Protein Precipitation of Plasma/Serum Samples.
Caption: Workflow for Solid-Phase Extraction of Urine Samples.
Caption: Logical Flow of the Bioanalytical Method.
References
- 1. Sample preparation development and matrix effects evaluation for multianalyte determination in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of Cilastatin using Cilastatin-15N-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin is a crucial component in combination antibiotic therapy, primarily used to inhibit the renal enzyme dehydropeptidase-I.[1] This enzyme is responsible for the metabolism and inactivation of carbapenem antibiotics, most notably imipenem. By preventing the degradation of imipenem in the kidneys, cilastatin ensures that therapeutic concentrations of the antibiotic are maintained in the body, enhancing its efficacy against a wide range of bacterial infections.[2][3] Therapeutic Drug Monitoring (TDM) of cilastatin, alongside imipenem, is essential in critically ill patients to optimize dosing, ensure therapeutic efficacy, and minimize potential toxicity.
These application notes provide a comprehensive protocol for the quantitative analysis of cilastatin in human plasma and serum using a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol incorporates the use of a stable isotope-labeled internal standard, Cilastatin-15N-d3, to ensure the highest accuracy and precision in quantification.
Mechanism of Action of Cilastatin
Cilastatin exerts its therapeutic effect by acting as a competitive, reversible inhibitor of dehydropeptidase-I (DHP-I), an enzyme located on the brush border of the proximal renal tubules. DHP-I is responsible for hydrolyzing imipenem into an inactive metabolite. By blocking DHP-I, cilastatin increases the plasma half-life and urinary excretion of active imipenem, thereby potentiating its antibacterial activity.
Figure 1: Mechanism of action of Cilastatin.
Experimental Protocol: Quantification of Cilastatin in Human Plasma/Serum by LC-MS/MS
This protocol outlines a robust and reliable method for the determination of cilastatin concentrations in biological matrices for TDM.
Materials and Reagents
-
Cilastatin analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma/serum (drug-free)
-
Microcentrifuge tubes
-
LC vials
Preparation of Stock and Working Solutions
-
Cilastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of cilastatin in a known volume of ultrapure water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve this compound in a known volume of ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the cilastatin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma/serum sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the IS working solution (e.g., 100 ng/mL) to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see section 4) and transfer to an LC vial for analysis.
References
Application Note: High-Throughput Chromatographic Separation and Quantification of Cilastatin and its Labeled Standard in Human Plasma
Abstract
This application note presents a robust and sensitive method for the simultaneous chromatographic separation and quantification of cilastatin and its stable isotope-labeled internal standard (cilastatin-d4) in human plasma. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) for selective and accurate measurement. A simple protein precipitation step is employed for sample preparation, ensuring high throughput for clinical and pharmaceutical research. The method is validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Cilastatin is a renal dehydropeptidase-I inhibitor that is co-administered with the carbapenem antibiotic imipenem to prevent its renal metabolism and thereby increase its efficacy. Accurate quantification of cilastatin in biological matrices is crucial for pharmacokinetic and bioavailability studies in drug development. The use of a stable isotope-labeled internal standard (SIL-IS), such as cilastatin-d4, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing. This application note provides a detailed protocol for the chromatographic separation of cilastatin and its labeled standard, along with sample preparation and mass spectrometric detection parameters.
Experimental Protocols
Materials and Reagents
-
Cilastatin sodium salt (≥98% purity)
-
Cilastatin-d4 (hypothetical stable isotope-labeled internal standard, ≥98% purity, with deuterium labels on the dimethylcyclopropane moiety)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
A protein precipitation method is utilized for the extraction of cilastatin and its internal standard from human plasma.
-
Working Solutions: Prepare stock solutions of cilastatin and cilastatin-d4 in methanol at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Prepare a working internal standard solution of cilastatin-d4 at a concentration of 1 µg/mL in the same diluent.
-
Sample Spiking: To 100 µL of human plasma, add 10 µL of the cilastatin-d4 working solution (1 µg/mL). For calibration standards and quality control samples, add the appropriate volume of the cilastatin working standard solution.
-
Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the mobile phase starting condition (95% Acetonitrile, 5% of 10 mM Ammonium Formate in water with 0.1% Formic Acid).
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Chromatographic Conditions
The separation is achieved using a HILIC column to retain the polar cilastatin molecule.
-
Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
| Time (min) | %A | %B |
| 0.0 | 5 | 95 |
| 2.5 | 40 | 60 |
| 2.6 | 5 | 95 |
| 4.0 | 5 | 95 |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to detect cilastatin and its labeled internal standard.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Cilastatin | 359.1 | 142.1 | 30 | 20 |
| Cilastatin-d4 | 363.1 | 146.1 | 30 | 20 |
Data Presentation
The following tables summarize the quantitative data obtained from the validation of this method.
Table 1: Chromatographic Performance
| Analyte | Retention Time (min) | Tailing Factor |
| Cilastatin | 1.85 | 1.1 |
| Cilastatin-d4 | 1.85 | 1.1 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 10 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for the analysis of cilastatin.
Caption: MRM detection of cilastatin and its labeled standard.
Conclusion
The described HILIC-MS/MS method provides a reliable and high-throughput approach for the quantitative analysis of cilastatin in human plasma. The use of a stable isotope-labeled internal standard ensures accuracy and precision, making this method well-suited for regulated bioanalytical studies. The simple sample preparation procedure and rapid chromatographic runtime contribute to the efficiency of this method in a drug development setting.
Application Note and Protocol: Preparation of Cilastatin-15N-d3 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cilastatin is a reversible, competitive inhibitor of the renal enzyme dehydropeptidase I.[1][2] This enzyme is responsible for the degradation of certain antibiotics, most notably imipenem.[3] Consequently, cilastatin is co-administered with imipenem to prevent its renal metabolism, thereby prolonging its antibacterial efficacy.[3][4]
Cilastatin-15N-d3 is a stable, isotopically labeled version of cilastatin, incorporating one 15N and three deuterium atoms. Its primary application in research and drug development is as an internal standard for the accurate quantification of cilastatin in biological matrices using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The preparation of an accurate and stable stock solution is a critical first step for ensuring the reliability and reproducibility of such quantitative analyses.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | (Z)-7-((2-(amino-15N)-2-carboxyethyl-1,1,2-d3)thio)-2-((S)-2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid | |
| Molecular Formula | C₁₆H₂₃D₃N[¹⁵N]O₅S | |
| Formula Weight | 362.5 g/mol | |
| Appearance | Solid | |
| Purity | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Concentration | Procedure | Reference |
| DMSO | 100 mg/mL (275.89 mM) | Requires sonication. Use newly opened, anhydrous DMSO. | |
| Water | 12.5 mg/mL (34.49 mM) | Requires sonication, warming, and heating to 60°C. | |
| 1 M NaOH | 100 mg/mL (275.89 mM) | Requires sonication and pH adjustment to 12. | |
| Methanol | Soluble | - |
Table 3: Recommended Storage Conditions for Cilastatin Solutions
| Solution Type | Storage Temperature | Duration | Stability Notes | Reference |
| Powder (Solid) | Below 25°C (77°F) | Long-term | Store in a dry, well-ventilated area. | |
| Reconstituted Stock Solution | Room Temperature | Up to 4 hours | Use immediately after warming from refrigeration. | |
| Reconstituted Stock Solution | Refrigerated (2°C to 8°C) | Up to 24 hours | Color may change from colorless to yellow; this is acceptable. Discard if the solution turns brown. | |
| Frozen Solution | Not Recommended | - | Do not freeze solutions of Cilastatin. |
Experimental Workflow
The following diagram illustrates the general workflow for preparing a this compound stock solution.
References
Application Notes and Protocols for the Use of Cilastatin-15N-d3 in Urine Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin is a renal dehydropeptidase I inhibitor, co-administered with the antibiotic imipenem to prevent its renal metabolism and thereby increase its antibacterial efficacy. The quantitative analysis of cilastatin in biological matrices such as urine is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Cilastatin-15N-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision by correcting for matrix effects and variations in sample processing.
This document provides detailed application notes and protocols for the quantitative analysis of cilastatin in human urine using this compound as an internal standard.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of cilastatin in urine due to its high sensitivity, selectivity, and speed[1][2]. The method involves chromatographic separation of cilastatin from endogenous urine components followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Mass Spectrometry Parameters
The successful implementation of a quantitative LC-MS/MS method relies on the selection of appropriate precursor and product ions for both the analyte and the internal standard. For cilastatin, analysis is typically performed in positive ion mode using electrospray ionization (ESI).
The molecular weight of Cilastatin sodium is 380.4 g/mol , and for this compound, it is approximately 362.46 g/mol [3]. The mass shift of +4 Da (1 from 15N and 3 from d3) for the internal standard allows for its distinct detection from the unlabeled analyte.
Table 1: Proposed MRM Transitions for Cilastatin and this compound
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |
| Cilastatin | 359.1 | [Fragment 1] | Positive |
| [Fragment 2] | |||
| This compound | 363.1 | [Corresponding Fragment 1] | Positive |
| [Corresponding Fragment 2] |
Note: The exact m/z values for product ions need to be determined empirically by infusing a standard solution of cilastatin and this compound into the mass spectrometer and performing product ion scans.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Cilastatin Stock Solution (1 mg/mL): Accurately weigh 10 mg of cilastatin sodium and dissolve it in 10 mL of a suitable solvent (e.g., methanol or water).
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or water).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the cilastatin stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same solvent mixture to a final concentration appropriate for spiking in samples.
Sample Preparation
The choice of sample preparation method for urine analysis is critical to remove interferences and minimize matrix effects[1][4]. A simple "dilute-and-shoot" method is often sufficient for urine samples in LC-MS/MS analysis.
Protocol: Dilute-and-Shoot
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine:
-
50 µL of the urine supernatant
-
450 µL of the Internal Standard Working Solution (e.g., 100 ng/mL this compound in 50:50 methanol:water).
-
-
Vortex the mixture thoroughly.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Diagram 1: Experimental Workflow for Urine Sample Preparation
Caption: Workflow for the preparation of urine samples for cilastatin analysis.
LC-MS/MS Analysis
Table 2: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate. The specific gradient needs to be optimized for adequate separation. |
Table 3: Suggested Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | 3500 V |
| Collision Gas | Argon |
| Dwell Time | 100 ms per transition |
Method Validation
A thorough validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application. Key validation parameters are summarized below.
Table 4: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision (%CV) ≤ 20%; Accuracy (%RE) within ±20% |
| Accuracy | The closeness of the measured value to the true value. | %RE within ±15% (±20% at LOQ) |
| Precision (Intra- & Inter-day) | The closeness of repeated measurements of the same sample. | %CV ≤ 15% (≤ 20% at LOQ) |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Matrix factor should be consistent across different sources of urine. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible. |
| Stability | Stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should not change significantly from the initial concentration. |
Data Analysis and Interpretation
The concentration of cilastatin in the urine samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of cilastatin in the unknown samples is then interpolated from this calibration curve.
Diagram 2: Logical Flow of Quantitative Analysis
Caption: Logical flow for the quantification of cilastatin in urine samples.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of cilastatin in urine. This methodology is essential for supporting drug development programs and clinical research involving cilastatin. The protocols and parameters outlined in these application notes serve as a comprehensive guide for researchers and scientists to establish and validate this analytical method in their laboratories.
References
Troubleshooting & Optimization
Technical Support Center: Cilastatin-15N-d3 & LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cilastatin-15N-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. The focus is on identifying and mitigating matrix effects to ensure accurate and reliable quantification of cilastatin in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis and how do they affect the quantification of cilastatin?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as cilastatin, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2][3][4] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1] Both phenomena can lead to inaccurate and unreliable quantification of the analyte. The primary cause is competition between the analyte and matrix components for ionization in the MS source.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for cilastatin analysis?
A: A SIL-IS is considered the gold standard for quantitative LC-MS analysis because it has nearly identical physicochemical properties to the analyte of interest. This compound is an ideal internal standard for cilastatin because it will co-elute chromatographically and experience the same degree of matrix effects (ion suppression or enhancement). By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.
Q3: Can this compound still be affected by matrix effects?
A: Yes, while this compound is designed to compensate for matrix effects, its signal can still be suppressed or enhanced by the sample matrix. The key is that it should be affected to the same extent as the unlabeled cilastatin. However, a significant chromatographic shift between the analyte and the SIL-IS, sometimes observed with deuterium labeling, can lead to differential matrix effects and compromise quantification. The combined 15N and d3 labeling in this compound is designed to minimize this isotopic effect.
Q4: How can I qualitatively assess if matrix effects are present in my cilastatin assay?
A: A common method for qualitative assessment is the post-column infusion experiment. In this procedure, a constant flow of a standard solution of cilastatin is introduced into the LC eluent after the analytical column but before the MS source. A blank matrix sample is then injected. Any fluctuation (dip or peak) in the baseline signal of cilastatin indicates the retention times at which matrix components are causing ion suppression or enhancement.
Troubleshooting Guide
Issue: Poor accuracy and precision in quality control (QC) samples.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Significant Matrix Effects | 1. Perform a post-column infusion experiment to identify retention time regions with ion suppression or enhancement. 2. Modify chromatographic conditions to separate cilastatin from the interfering matrix components. This may involve changing the mobile phase composition, gradient profile, or using a different stationary phase. 3. Improve sample preparation. Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the matrix components prior to injection. | Improved accuracy and precision of QC samples. A stable baseline in the post-column infusion experiment at the retention time of cilastatin. |
| Differential Matrix Effects on Analyte and IS | 1. Check for chromatographic separation between cilastatin and this compound. 2. If separation is observed, optimize chromatography to achieve co-elution. 3. Quantify the matrix effect for both the analyte and the IS individually using the post-extraction spike method (see experimental protocols below). | Co-elution of analyte and IS. The calculated matrix factor for both should be similar, and the IS-normalized matrix factor should be close to 1. |
| Sample Dilution Issues | 1. Evaluate matrix effects at different dilution factors. Diluting the sample can reduce the concentration of interfering matrix components. | Determine an optimal dilution factor that minimizes matrix effects while maintaining sufficient sensitivity for the assay. |
Issue: Inconsistent internal standard (this compound) response.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in Sample Matrix | 1. Assess matrix effects across different lots of blank matrix. This will determine if the matrix effect is consistent. 2. Use matrix-matched calibrators and QC samples to ensure that the standards and samples are affected by the matrix in the same way. | Consistent IS response across different samples. Improved batch-to-batch reproducibility. |
| Errors in Sample Preparation | 1. Review the sample preparation protocol for any inconsistencies in reagent addition, mixing, or extraction steps. | A more robust and reproducible sample preparation procedure, leading to less variability in the IS response. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol allows for the quantitative determination of the matrix factor (MF), which indicates the extent of ion suppression or enhancement.
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Prepare three sets of samples:
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Set A (Neat Solution): Spike the analyte (cilastatin) and internal standard (this compound) into the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using the established sample preparation method. Spike the analyte and internal standard into the extracted blank matrix.
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Set C (Blank Matrix): Extract blank biological matrix without adding the analyte or internal standard.
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-
Analyze all three sets of samples using the LC-MS method.
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Calculate the Matrix Factor (MF):
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MF = (Peak Area in Set B) / (Peak Area in Set A)
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An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
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An MF = 1 indicates no matrix effect.
-
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Calculate the IS-Normalized Matrix Factor:
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IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
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A value close to 1 indicates that the internal standard is effectively compensating for the matrix effect.
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Data Presentation Template for Matrix Factor Assessment
| Sample Lot | Analyte (Cilastatin) Peak Area (Set A) | Analyte (Cilastatin) Peak Area (Set B) | Matrix Factor (Analyte) | IS (this compound) Peak Area (Set A) | IS (this compound) Peak Area (Set B) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Lot 1 | |||||||
| Lot 2 | |||||||
| Lot 3 | |||||||
| Average | |||||||
| %CV |
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cilastatin-15N-d3 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Cilastatin-15N-d3 as an internal standard in analytical experiments, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, presented in a question-and-answer format.
Issue 1: High Variability in this compound Signal
Q: My this compound internal standard (IS) signal is showing high variability (>15% RSD) across my analytical run. What are the potential causes and how can I troubleshoot this?
A: High variability in the internal standard signal can compromise the accuracy and precision of your analytical method. The issue can stem from several factors, from sample preparation to instrument performance. Here is a systematic approach to troubleshooting:
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Human Error in Preparation: Inconsistent pipetting of the IS stock solution into samples is a common source of variability.
-
Recommendation: Re-evaluate your pipetting technique. Ensure you are using a calibrated pipette and that the volume of the IS added is consistent across all samples, calibration standards, and quality controls. Consider using an automated liquid handler for improved precision.
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-
Inconsistent Extraction Recovery: The efficiency of extracting this compound from the biological matrix may be inconsistent between samples.
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Recommendation: Review your sample extraction protocol. Ensure consistent vortexing times, centrifugation speeds, and solvent volumes. Cilastatin is a polar compound, so the choice of extraction solvent and pH is critical. Protein precipitation is a common method for cilastatin in serum or plasma.[1]
-
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to signal variability.
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Recommendation: To assess matrix effects, you can perform a post-column infusion experiment or compare the IS response in a neat solution versus a post-extraction spiked blank matrix.[2] If significant matrix effects are observed, consider improving your sample cleanup procedure (e.g., using solid-phase extraction) or optimizing your chromatographic separation to move the this compound peak away from interfering matrix components.
-
-
Instrument-Related Issues: Fluctuations in the LC-MS/MS system can lead to inconsistent signal intensity.
-
Recommendation: Check for leaks in the LC system. Ensure the autosampler is injecting consistent volumes. Clean the ion source of the mass spectrometer, as contamination can lead to signal drift.[3]
-
Issue 2: Poor this compound Peak Shape
Q: The chromatographic peak for this compound is tailing or fronting. What could be the cause and how do I improve the peak shape?
A: Poor peak shape can affect the accuracy of peak integration and, consequently, the quantitative results.
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Column Degradation: The analytical column may be contaminated or have lost its efficiency.
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Recommendation: Try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Cilastatin and its interaction with the stationary phase.
-
Recommendation: Adjust the pH of your mobile phase. For reversed-phase chromatography, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) is often used for cilastatin analysis.
-
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Sample Solvent Mismatch: If the solvent used to dissolve the extracted sample is significantly stronger than the mobile phase, it can cause peak distortion.
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Recommendation: Whenever possible, the final sample solvent should be the same as or weaker than the initial mobile phase composition.
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Issue 3: No or Very Low this compound Signal
Q: I am not observing any signal, or the signal is extremely low for my this compound internal standard. What should I check?
A: A complete loss of signal is a critical issue that needs immediate attention.
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Incorrect IS Addition: It's possible the internal standard was not added to the samples.
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Recommendation: Double-check your sample preparation workflow to ensure the IS addition step was not missed.
-
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IS Degradation: Cilastatin can be unstable under certain conditions.
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Recommendation: Prepare a fresh stock solution of this compound. Ensure that the stock solution is stored correctly at -20°C or -80°C and that freeze-thaw cycles are minimized. Cilastatin is also known to be less stable in certain intravenous solutions over extended periods.
-
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Mass Spectrometer Settings: The instrument may not be properly tuned for this compound.
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Recommendation: Infuse a fresh solution of this compound directly into the mass spectrometer to optimize the precursor and product ion masses, as well as instrument parameters like cone voltage and collision energy.
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Formation of Adducts: Cilastatin may be forming adducts (e.g., with sodium or potassium) that are not being monitored.
-
Recommendation: Check the full scan mass spectrum to see if other ions corresponding to this compound adducts are present. If so, you may need to adjust your mobile phase composition or add the adduct ions to your MRM transitions.
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Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a stable isotope-labeled version of Cilastatin. Its primary use is as an internal standard in quantitative analysis, particularly in LC-MS/MS methods, for the determination of Cilastatin in biological matrices.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in a suitable solvent such as DMSO, 1 M NaOH, or water. For long-term storage, it is recommended to store aliquots of the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles. If using water as the solvent, it is advisable to filter-sterilize the solution.
Q3: What are the typical concentrations for a this compound working solution?
A3: The optimal concentration of the internal standard working solution depends on the expected concentration range of the analyte in the samples and the sensitivity of the mass spectrometer. A common practice is to use a concentration that results in a signal intensity that is in the mid-range of the detector's linear response and is similar to the analyte's response at the mid-point of the calibration curve.
Q4: What are the acceptable limits for internal standard variability according to regulatory guidelines?
A4: According to the FDA's guidance, the internal standard response should be monitored for variability. While there isn't a strict numerical cutoff, the guidance suggests that if the IS response in subject samples is within the range of the IS response in the calibration standards and quality controls, the data is likely to be accurate. Generally, a coefficient of variation (%CV) of less than 15% for the IS response across an analytical run is considered acceptable in many laboratories.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (275.89 mM) | Requires sonication; hygroscopic DMSO can impact solubility, so use newly opened solvent. |
| 1 M NaOH | 100 mg/mL (275.89 mM) | Requires sonication and pH adjustment to 12. |
| Water | 12.5 mg/mL (34.49 mM) | Requires sonication, warming, and heating to 60°C. |
(Data sourced from MedChemExpress)
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
(Data sourced from MedChemExpress)
Table 3: Typical LC-MS/MS Parameters for Cilastatin Analysis
| Parameter | Typical Value/Condition |
| Chromatography | |
| Column | C18 reverse-phase column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 0.3 - 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Precursor Ion (m/z) | ~363.2 (for this compound) |
| Product Ion(s) (m/z) | To be determined by direct infusion and optimization |
| Cone Voltage | To be optimized for maximal precursor ion intensity |
| Collision Energy | To be optimized for characteristic product ion formation |
(These are general parameters and should be optimized for your specific instrument and application.)
Experimental Protocols
Protocol: Quantification of Cilastatin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
-
Preparation of Stock and Working Solutions:
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Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare a working internal standard solution (e.g., 1 µg/mL).
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of a Cilastatin standard into blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
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To 100 µL of plasma sample (unknown, calibrator, or QC), add 20 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex to mix and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a suitable volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column and a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Detect the ions using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The MRM transitions should be optimized for both Cilastatin and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Cilastatin) and the internal standard (this compound).
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
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Determine the concentration of Cilastatin in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for quantifying Cilastatin in plasma.
Caption: Logic for troubleshooting IS variability.
References
Technical Support Center: Cilastatin-15N-d3
Welcome to the technical support center for Cilastatin-15N-d3. This guide is intended for researchers, scientists, and drug development professionals to provide targeted troubleshooting for peak shape issues that may be encountered during analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant peak tailing with this compound in my reversed-phase HPLC-MS analysis. What are the likely causes and how can I resolve this?
Peak tailing for this compound is often a result of secondary interactions between the analyte and the stationary phase, or other chromatographic issues. Given that Cilastatin is an amphoteric molecule with both acidic (carboxylic acid) and basic (amino) functional groups, these interactions are common.
-
Cause 1: Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the primary amine group of Cilastatin, leading to peak tailing.[1][2][3]
-
Cause 2: Column Choice: The type of C18 column can significantly impact peak shape.
-
Solution: Employ a modern, high-purity silica column with end-capping to minimize the number of available silanol groups. Columns with low silanol activity are specifically designed to reduce these types of secondary interactions.
-
-
Cause 3: Metal Contamination: Trace metal ions in the sample or from the HPLC system can chelate with Cilastatin, causing peak tailing.
-
Solution: Use a mobile phase with a chelating agent, such as a low concentration of EDTA, or ensure that the HPLC system is well-maintained and uses biocompatible components.
-
Q2: My this compound peak is showing fronting. What could be the reason for this distortion?
Peak fronting is less common than tailing but can indicate specific problems with your methodology or column integrity.
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Cause 1: Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a fronting peak shape.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Cause 2: Incompatible Sample Solvent: If this compound is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause the analyte to travel through the column too quickly at the beginning, resulting in peak fronting.
-
Solution: Dissolve your sample in the initial mobile phase or a solvent with a similar or weaker elution strength.
-
-
Cause 3: Column Degradation: A collapsed column bed or a void at the column inlet can lead to peak fronting.
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Solution: Replace the column and ensure that operating pressures are within the manufacturer's recommendations. Using a guard column can help extend the life of your analytical column.
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Q3: What are the key chemical properties of Cilastatin that I should consider for method development?
Understanding the physicochemical properties of Cilastatin is crucial for developing a robust analytical method.
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₁₆H₂₆N₂O₅S | Indicates a moderately sized molecule with heteroatoms that can participate in various interactions. |
| pKa Values | pKa₁: 2.0, pKa₂: 4.4 (acidic), pKa₃: 9.2 (basic) | The multiple pKa values indicate that Cilastatin's charge state is highly dependent on pH. Operating at a low pH (e.g., 2.5-3.0) will ensure consistent protonation of the molecule and minimize silanol interactions. |
| Solubility | Very soluble in water and methanol. | This allows for flexibility in the choice of sample solvent, though it is still recommended to match the mobile phase. |
Q4: Can you provide a starting point for an HPLC method for this compound?
Based on published methods and the chemical properties of Cilastatin, the following conditions can be a good starting point.
| Parameter | Recommended Condition |
| Column | C18, high-purity silica, end-capped (e.g., X-Terra C18) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B and ramp up as needed. |
| Flow Rate | 0.5 - 1.0 mL/min for a standard 4.6 mm ID column. |
| Column Temperature | 30 - 40 °C |
| Detection | UV at 220 nm or Mass Spectrometry |
Experimental Protocols & Workflows
Troubleshooting Workflow for Peak Shape Issues
The following diagram outlines a systematic approach to diagnosing and resolving peak shape problems with this compound.
Caption: A step-by-step workflow for troubleshooting peak shape issues.
Signaling Pathway of Cilastatin Interaction in Reversed-Phase Chromatography
This diagram illustrates the key interactions that can lead to poor peak shape for Cilastatin and the proposed solutions.
Caption: Key interactions affecting Cilastatin's peak shape in HPLC.
References
Technical Support Center: Stability of Cilastatin-15N-d3 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Cilastatin-15N-d3 in various biological matrices. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in biological matrices?
While specific stability data for this compound is not extensively published, its stability is expected to be comparable to that of the unlabeled parent compound, Cilastatin. It is crucial to note that Cilastatin is known to be unstable in biological matrices without proper stabilization. For instance, serum samples should be stabilized, for example with 0.5 M morpholineethanesulfonic acid buffer (pH 6.0), before being frozen.[1][2]
Q2: How should I prepare and store biological samples containing this compound?
To ensure the stability of this compound in plasma or serum, immediate stabilization after collection is critical. One recommended method is to dilute the serum with an equal volume of 0.5 M MES buffer (pH 6.0) and then store the stabilized sample at -70°C.[2] Another approach for plasma is to use a mixture of methanol and acetonitrile (1:1) as a stabilizer, which also aids in protein precipitation.[3][4]
Q3: Is this compound susceptible to freeze-thaw degradation?
Although specific data on the freeze-thaw stability of this compound is limited, the parent compound, Cilastatin, is known to be sensitive to handling and storage conditions. Therefore, it is highly recommended to perform your own freeze-thaw stability assessment in the specific biological matrix you are using. A general protocol for this is provided in the "Experimental Protocols" section. It is best practice to minimize freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, stock solutions of this compound should be stored at -20°C or colder. As with any standard, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Recovery of this compound
Possible Cause: Degradation of the internal standard in the biological matrix.
Troubleshooting Steps:
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Verify Sample Stabilization: Ensure that a proper stabilization technique was employed immediately after sample collection. Refer to the recommended stabilization protocols in the FAQs and Experimental Protocols sections.
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Assess Bench-Top Stability: The analyte may be degrading during sample processing at room temperature. Perform a short-term stability experiment to determine the maximum time your samples can remain at room temperature before significant degradation occurs.
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Review Storage Conditions: Confirm that samples have been consistently stored at the appropriate temperature (-70°C or lower is recommended for long-term storage).
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Evaluate Matrix Effects: While a stable isotope-labeled internal standard should compensate for matrix effects, severe ion suppression or enhancement can still be a factor. Evaluate matrix effects by comparing the response of the internal standard in a clean solution versus a post-extraction spiked blank matrix sample.
Issue 2: High Variability in Quality Control (QC) Sample Results
Possible Cause: Inconsistent degradation of this compound across samples.
Troubleshooting Steps:
-
Standardize Sample Handling: Ensure that all samples, including calibration standards and QCs, are handled identically and for the same duration from thawing to analysis.
-
Check for Inconsistent Storage: Verify that all samples have been stored under the same conditions and for a similar duration. Avoid partial thawing of sample batches.
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Investigate Freeze-Thaw Cycles: If samples have undergone multiple freeze-thaw cycles, this could be a significant source of variability. Validate the number of freeze-thaw cycles your samples can tolerate without compromising integrity.
Quantitative Data Summary
The following tables summarize the stability of the parent compound, Cilastatin , in biological matrices and solutions based on available literature. It is recommended to use this data as a guideline and to perform specific validation for this compound in your laboratory.
Table 1: Inter-day Stability of Cilastatin in Human Plasma and Urine
| Biological Matrix | Concentration (µg/mL) | Duration | Inter-day Coefficient of Variation (%) |
| Plasma | 1.0 | 31 days | < 10 |
| Plasma | 50.5 | 31 days | < 10 |
| Urine | 5.0 | 44 days | < 11 |
| Urine | 74.1 | 44 days | < 11 |
Data from a study utilizing a stability-indicating HPLC method.
Table 2: Stability of Cilastatin in Reconstituted Solutions
| Diluent | Storage Temperature | Duration | Stability |
| 0.9% Sodium Chloride | Room Temperature | 4 hours | Satisfactory Potency |
| 0.9% Sodium Chloride | Refrigerated (5°C) | 24 hours | Satisfactory Potency |
| 5% Dextrose | Room Temperature | 4 hours | Satisfactory Potency |
| 5% Dextrose | Refrigerated (5°C) | 24 hours | Satisfactory Potency |
Solutions of PRIMAXIN® (Imipenem and Cilastatin).
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
This protocol outlines the procedure to determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
-
Sample Preparation:
-
Spike a pool of the desired biological matrix (e.g., human plasma) with this compound at low and high quality control (LQC and HQC) concentrations.
-
Aliquot the spiked matrix into a sufficient number of vials for each freeze-thaw cycle and for the baseline analysis (T=0).
-
-
Baseline Analysis (T=0):
-
Analyze a set of LQC and HQC samples (in triplicate) to establish the initial concentration.
-
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw process for the desired number of cycles (typically 3 to 5).
-
-
Analysis after Each Cycle:
-
After each freeze-thaw cycle, analyze a set of LQC and HQC samples (in triplicate).
-
-
Data Evaluation:
-
Calculate the mean concentration and precision (%CV) for each cycle.
-
Compare the mean concentration of each cycle to the baseline concentration. The stability is acceptable if the mean concentration is within ±15% of the baseline concentration.
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Protocol 2: Short-Term (Bench-Top) Stability Assessment
This protocol evaluates the stability of this compound in a biological matrix at room temperature for a period that simulates the sample handling time during routine analysis.
-
Sample Preparation:
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Spike a pool of the biological matrix with this compound at LQC and HQC concentrations.
-
Aliquot the samples into vials.
-
-
Baseline Analysis (T=0):
-
Analyze a set of LQC and HQC samples (in triplicate) immediately after preparation.
-
-
Room Temperature Storage:
-
Keep the remaining aliquots at room temperature for a predefined period (e.g., 4, 8, or 24 hours).
-
-
Analysis at Time Points:
-
Analyze a set of LQC and HQC samples (in triplicate) at each time point.
-
-
Data Evaluation:
-
Calculate the mean concentration and precision (%CV) for each time point.
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Compare the mean concentration at each time point to the baseline concentration. The stability is acceptable if the mean concentration is within ±15% of the baseline.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for poor internal standard (IS) performance.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Nonvolatile salt-free stabilizer for the quantification of polar imipenem and cilastatin in human plasma using hydrophilic interaction chromatography/quadrupole mass spectrometry with contamination sensitive off-axis electrospray - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonvolatile salt-free stabilizer for the quantification of polar imipenem and cilastatin in human plasma using hydrophilic interaction chromatography/quadrupole mass spectrometry with contamination sensitive off-axis electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of Cilastatin-15N-d3
Welcome to the technical support center for Cilastatin-15N-d3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the poor recovery of this internal standard during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable isotope-labeled version of Cilastatin.[1][2] It contains one 15N atom and three deuterium atoms.[2] Its primary application is as an internal standard (IS) for the quantitative analysis of Cilastatin in biological matrices by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] The use of a stable isotope-labeled internal standard is the preferred method in LC-MS bioanalysis as it has the same chemical structure as the analyte and co-elutes, allowing it to track the analyte more effectively.
Q2: Why is the recovery of the internal standard (IS) important?
The consistent and adequate recovery of an internal standard is crucial as it is used to correct for the variability and potential loss of the analyte during the entire analytical workflow, including sample preparation, injection, and analysis. Poor or inconsistent recovery of the IS can indicate problems with the experimental method, which can compromise the accuracy and reliability of the quantitative data.
Q3: What are the known stability issues with Cilastatin that might affect the recovery of its labeled counterpart?
Cilastatin is known to be unstable under certain conditions. Its degradation is influenced by the presence of oxygen and water. Studies have shown that the β-lactam ring in similar compounds is susceptible to degradation due to temperature, pH, and moisture. Therefore, it is crucial to control these factors during sample storage and preparation to prevent the degradation of both Cilastatin and this compound.
Troubleshooting Guides
Poor recovery of this compound can occur at various stages of the analytical process. Below are troubleshooting guides for common sample preparation techniques and the analytical method itself.
Guide 1: Troubleshooting Poor Recovery in Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a common technique for sample clean-up and concentration. Low recovery of the internal standard can be caused by several factors during the SPE process.
Troubleshooting Workflow for Poor SPE Recovery
Caption: A decision tree to troubleshoot low recovery in Solid-Phase Extraction.
Table 1: Common Causes and Solutions for Poor IS Recovery in SPE
| Potential Cause | Description | Recommended Solution(s) |
| Incorrect Sorbent Choice | The sorbent's retention mechanism does not match the chemical properties of this compound. | Select a sorbent with an appropriate retention mechanism (e.g., reversed-phase for nonpolar molecules, ion-exchange for charged species). |
| Improper pH of Sample/Solvents | The pH of the sample, wash, or elution solvent may not be optimal for retention and elution. Ionizable compounds require specific pH for optimal retention. | Adjust the pH of the sample and solvents to ensure this compound is in the correct ionic state for retention and subsequent elution. |
| Wash Solvent Too Strong | The wash solvent may be eluting the internal standard along with the interferences. | Decrease the strength of the wash solvent or use a solvent with a different selectivity. |
| Elution Solvent Too Weak | The elution solvent is not strong enough to disrupt the interaction between the IS and the sorbent. | Increase the strength of the elution solvent (e.g., increase organic content) or use a different solvent with higher elution strength. |
| Insufficient Elution Volume | The volume of the elution solvent may not be enough to elute the entire amount of the bound IS. | Increase the volume of the elution solvent or perform a second elution step. |
| Column Overload | Exceeding the binding capacity of the SPE sorbent. | Use a larger SPE cartridge or dilute the sample before loading. |
| Inadequate Flow Rate | If the flow rate during sample loading is too high, there may not be sufficient time for the IS to interact with the sorbent. | Decrease the flow rate during the sample loading step. |
Guide 2: Troubleshooting Poor Recovery in Protein Precipitation (PPT)
Protein precipitation is a common method for removing proteins from biological samples. While simple, it can also lead to loss of the internal standard. A study on the simultaneous determination of imipenem and cilastatin used protein precipitation for sample extraction.
Troubleshooting Workflow for Poor PPT Recovery
Caption: A logical workflow for troubleshooting poor internal standard recovery in Protein Precipitation.
Table 2: Common Causes and Solutions for Poor IS Recovery in Protein Precipitation
| Potential Cause | Description | Recommended Solution(s) |
| Co-precipitation of the IS | The internal standard may be physically entrapped or adsorbed to the precipitated proteins. | Optimize the precipitation solvent and its volume. Try different organic solvents (e.g., acetonitrile, methanol, acetone) or adjust the solvent-to-sample ratio. |
| Incomplete Protein Precipitation | Residual proteins in the supernatant can cause matrix effects, leading to ion suppression in the mass spectrometer and appearing as low recovery. | Ensure sufficient volume of precipitant is added and allow adequate time for precipitation, potentially at a lower temperature. |
| Degradation of the IS | The pH or the nature of the precipitation solvent could lead to the degradation of this compound. | Evaluate the stability of the IS in the chosen precipitation solvent. Consider using a stabilizing agent if necessary. |
| Poor Reconstitution of Pellet | If the IS has co-precipitated, it may not be fully redissolved in the reconstitution solvent. | Vortex vigorously and/or sonicate the sample after adding the reconstitution solvent to ensure the pellet is fully dispersed and the IS is redissolved. |
Guide 3: Troubleshooting Issues in the Analytical Method (LC-MS/MS)
Even with good sample preparation, issues within the LC-MS/MS system can lead to apparent low recovery.
Table 3: Common Causes and Solutions for Poor IS Signal in LC-MS/MS
| Potential Cause | Description | Recommended Solution(s) |
| Matrix Effects | Co-eluting matrix components from the biological sample can suppress or enhance the ionization of the IS in the mass spectrometer source. | Optimize chromatographic separation to resolve the IS from interfering matrix components. This may involve trying a different column (e.g., HILIC for polar compounds like Cilastatin), mobile phase, or gradient. |
| Suboptimal MS Parameters | The mass spectrometer settings (e.g., collision energy, declustering potential) may not be optimized for this compound. | Perform a thorough optimization of the MS parameters by infusing a standard solution of this compound. |
| Analyte Instability in Final Extract | The IS may be unstable in the final sample solvent over time. | Analyze samples immediately after preparation or perform a stability study of the IS in the final extract at different storage conditions. |
| Instrument Contamination | Contamination in the LC or MS system can lead to signal suppression. | Clean the ion source, and check for and resolve any blockages or contamination in the LC system. |
Experimental Protocols
While specific, validated protocols for your exact matrix should be developed in your lab, the following provides a general methodology for sample preparation and analysis based on common practices for similar compounds.
Protocol 1: Protein Precipitation
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Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a known concentration of this compound solution to each sample, standard, and quality control.
-
Precipitation: Add 300 µL of cold acetonitrile (or another suitable organic solvent).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 acetonitrile:water).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (Reversed-Phase)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
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Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
Data Presentation
When troubleshooting, it is essential to systematically collect and analyze data. The following table can be used to compare the recovery of this compound under different experimental conditions.
Table 4: Example Data Table for Troubleshooting Recovery
| Experiment Condition | Sample Type | IS Peak Area | % Recovery |
| Control (IS in solvent) | Neet Solution | 500,000 | 100% |
| Condition A (e.g., PPT with ACN) | Plasma | 350,000 | 70% |
| Condition B (e.g., PPT with MeOH) | Plasma | 400,000 | 80% |
| Condition C (e.g., SPE) | Plasma | 450,000 | 90% |
| Condition D (Modified SPE Wash) | Plasma | 475,000 | 95% |
References
Technical Support Center: Troubleshooting Ion Suppression Effects on Cilastatin-15N-d3 Signal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression affecting the Cilastatin-15N-d3 internal standard signal in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my this compound internal standard?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[3] Even though this compound is a stable isotope-labeled internal standard (SIL-IS) designed to compensate for such effects, significant or variable suppression can still impact data quality.[4][5]
Q2: I'm using a SIL-IS (this compound). Shouldn't that automatically correct for any ion suppression?
A2: Ideally, a SIL-IS co-elutes with the analyte (Cilastatin) and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio. However, this compensation can be compromised if the ion suppression is extreme or highly variable between samples. If the internal standard signal is suppressed to a point where it is too low or undetectable, it can lead to inaccurate results. Therefore, it is crucial to monitor the absolute signal of your this compound.
Q3: How can I determine if my this compound signal is being suppressed?
A3: A common method to identify ion suppression is through a post-column infusion experiment. This involves infusing a constant flow of this compound solution into the MS while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of Cilastatin indicates the presence of co-eluting matrix components that are causing ion suppression.
Q4: What are the common sources of ion suppression in bioanalytical methods for Cilastatin?
A4: Common sources of ion suppression in biological matrices like plasma or urine include phospholipids, salts, and endogenous metabolites. In the case of Cilastatin analysis, formulation agents such as polyethylene glycol (PEG) or other excipients used in preclinical studies can also be a significant source of ion suppression.
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Signal Intensity
Symptom: The peak area of this compound is significantly lower in matrix samples compared to neat solutions, or varies considerably across different samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Sample Cleanup | Matrix components are co-eluting with this compound. Improve your sample preparation method. Consider switching from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering substances like phospholipids. |
| Poor Chromatographic Separation | The analytical column is not adequately separating this compound from matrix interferences. Optimize the LC method by adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl), or reducing the flow rate to improve separation. |
| High Sample Concentration | The concentration of matrix components is too high, overwhelming the ionization source. Dilute the sample to reduce the concentration of both the analyte and the interfering matrix components. This is a viable option if the Cilastatin concentration is high enough to remain detectable after dilution. |
| Ion Source Contamination | Buildup of non-volatile salts or other contaminants in the ion source can lead to a general decrease in sensitivity. Regularly clean the ion source according to the manufacturer's recommendations. |
Issue 2: Inaccurate or Imprecise Quantification of Cilastatin
Symptom: Quality control (QC) samples are failing, showing high variability or bias, even with the use of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Differential Ion Suppression | The analyte (Cilastatin) and the internal standard (this compound) are not experiencing the same degree of ion suppression. This can happen if they are not perfectly co-eluting. Re-evaluate and optimize the chromatographic conditions to ensure perfect co-elution. |
| Sample-to-Sample Matrix Variability | The composition of the biological matrix varies significantly between individual samples, leading to different levels of ion suppression. This is a known challenge in clinical studies. Using a SIL-IS is the best way to mitigate this, but if problems persist, further optimization of sample cleanup is necessary. |
| Internal Standard Concentration | The concentration of the internal standard may be too high, leading to competition with the analyte for ionization, or too low, making it susceptible to noise and minor suppression effects. Optimize the concentration of this compound added to the samples. |
| Non-linear Response | High concentrations of Cilastatin might lead to detector saturation or non-linear ionization efficiency, which is not mirrored by the fixed concentration of the internal standard. Evaluate the linearity of the response across the entire calibration range. |
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
This experiment helps to visualize the regions in the chromatogram where ion suppression or enhancement occurs.
Materials:
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LC-MS/MS system
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Syringe pump
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Tee-union
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This compound standard solution (e.g., 100 ng/mL in mobile phase)
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Blank extracted matrix sample (e.g., plasma, urine)
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Mobile phase
Procedure:
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System Setup:
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Connect the LC column outlet to one inlet of the tee-union.
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Connect the syringe pump outlet to the other inlet of the tee-union.
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Connect the outlet of the tee-union to the MS ion source.
-
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Analyte Infusion:
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Fill a syringe with the this compound standard solution.
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Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
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Begin infusing the solution into the MS and acquire data in MRM mode for this compound. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
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While continuously infusing the this compound solution, inject the blank extracted matrix sample onto the LC column.
-
-
Data Analysis:
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Monitor the infused this compound signal throughout the chromatographic run.
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A dip in the signal indicates ion suppression, while a rise indicates ion enhancement.
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Compare the retention time of Cilastatin with the regions of signal alteration to assess the potential for matrix effects.
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Protocol 2: Solid-Phase Extraction (SPE) for Plasma Sample Cleanup
This protocol provides a more effective cleanup than simple protein precipitation, aiming to reduce matrix effects.
Materials:
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Mixed-mode cation exchange SPE cartridges
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Plasma sample containing Cilastatin and this compound
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Conditioning solvent (e.g., Methanol)
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Equilibration solvent (e.g., Water)
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Wash solution (e.g., 5% Methanol in water)
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Elution solvent (e.g., 5% Ammonium hydroxide in Methanol)
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SPE vacuum manifold
Procedure:
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Conditioning: Pass 1-2 mL of conditioning solvent through the SPE cartridge.
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Equilibration: Pass 1-2 mL of equilibration solvent through the cartridge. Do not let the cartridge dry out.
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Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
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Washing: Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.
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Elution: Place collection tubes in the manifold. Add 1-2 mL of the elution solvent to the cartridge to elute Cilastatin and this compound.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. providiongroup.com [providiongroup.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cilastatin-15N-d3 storage and handling conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting for Cilastatin-15N-d3.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The recommended storage temperature depends on the form of the compound. For the solid powder, storage at -20°C is recommended.[1][2] If the powder is stored at 4°C, its shelf life is reduced.[3] For solutions of this compound in a solvent, storage at -80°C is advised for long-term stability.[3]
Q2: How long is this compound stable?
A2: As a solid, this compound is stable for at least 4 years when stored at -20°C.[1] When dissolved in a solvent, it is stable for up to 6 months at -80°C and for 1 month at -20°C.
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in DMSO, methanol, and water. For DMSO, concentrations up to 100 mg/mL are achievable, though this may require sonication. It is important to use newly opened, non-hygroscopic DMSO for the best solubility. Solubility in water is approximately 12.5 mg/mL, which can be aided by sonication and warming to 60°C.
Q4: Is this compound sensitive to light?
Q5: What are the primary applications of this compound?
A5: this compound is intended for use as an internal standard for the quantification of cilastatin in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). It can also be used as a tracer in metabolic studies.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | ≥ 4 years |
| Solid (Powder) | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Troubleshooting Guide
Issue 1: Difficulty Dissolving the Compound
-
Question: I am having trouble dissolving the this compound powder. What should I do?
-
Answer:
-
Verify the Solvent: Ensure you are using a recommended solvent such as DMSO, methanol, or water.
-
Use Fresh Solvent: For DMSO, its hygroscopic nature can impact solubility. Use a fresh, unopened bottle of DMSO for best results.
-
Apply Sonication: Gentle sonication can help to break up any clumps and increase the rate of dissolution.
-
Apply Heat (for water): If dissolving in water, warming the solution to 60°C can improve solubility.
-
Check Concentration: Ensure you are not exceeding the maximum solubility for the chosen solvent.
-
Issue 2: Inconsistent Experimental Results
-
Question: My analytical results using this compound as an internal standard are inconsistent. What could be the cause?
-
Answer:
-
Improper Storage: Verify that the compound has been stored at the correct temperature and within its recommended shelf life. Improper storage can lead to degradation.
-
Contamination: Ensure that the stock solution has not been contaminated. It is good practice to prepare fresh working solutions from the stock solution for each experiment. If using water as the solvent, filter and sterilize the working solution with a 0.22 μm filter before use.
-
Pipetting Errors: Inaccurate pipetting of the internal standard can lead to significant variability. Calibrate your pipettes regularly.
-
Matrix Effects: The sample matrix can sometimes interfere with the ionization of the internal standard in mass spectrometry. Consider performing a matrix effect study.
-
Experimental Protocols
Protocol: Preparation of this compound as an Internal Standard for LC-MS Analysis
-
Reagent Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution by dissolving the appropriate amount of this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Vortex and/or sonicate the solution to ensure complete dissolution.
-
Store the stock solution at -80°C in a tightly sealed vial.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution with the appropriate mobile phase or a compatible solvent to the final working concentration.
-
The optimal concentration of the internal standard should be determined experimentally but is typically in the range of the expected analyte concentration.
-
-
Sample Spiking:
-
Add a precise volume of the working internal standard solution to each of your unknown samples, calibration standards, and quality control samples.
-
Ensure the final concentration of the internal standard is consistent across all samples.
-
-
Sample Analysis:
-
Vortex the spiked samples to ensure homogeneity.
-
Proceed with your established sample preparation and LC-MS analysis method.
-
-
Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the this compound internal standard.
-
Visualizations
Caption: A diagram illustrating the experimental workflow for using this compound.
Caption: A logical diagram for troubleshooting common issues with this compound.
References
Technical Support Center: Minimizing Carryover of Cilastatin-15N-d3 in LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize the carryover of Cilastatin-15N-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in LC-MS analysis?
A1: Analyte carryover is the phenomenon where residual analyte from a previous injection appears in the chromatogram of a subsequent sample, such as a blank or a low-concentration standard.[1][2][3][4][5] This can lead to inaccurate quantification and false-positive results, compromising data integrity. Carryover is typically observed after injecting a sample with a high analyte concentration.
Q2: Why might a compound like this compound be susceptible to carryover?
A2: While specific data on this compound is limited, its physicochemical properties may contribute to carryover. Cilastatin is a polar compound, soluble in water, and can be considered a "sticky" molecule prone to adsorbing onto surfaces within the LC-MS system. This adsorption to components like the autosampler needle, injection valve, tubing, and column is a primary cause of carryover.
Q3: What are the most common sources of carryover in an LC-MS system?
A3: Carryover can originate from multiple points in the sample flow path. The most common sources include:
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Autosampler: The injection needle (both interior and exterior surfaces), sample loop, valves (especially worn rotor seals), and connecting tubing are frequent culprits.
-
LC Column: The column itself, particularly the frits and the guard column, can retain the analyte.
-
MS Ion Source: Contamination can build up in the ion source, including the capillary tube and cone.
Troubleshooting Guide: Identifying the Source of Carryover
A systematic approach is crucial to efficiently identify the source of carryover. The following workflow and experimental protocol will guide you through this process.
Caption: A logical workflow for systematically identifying the source of LC-MS carryover.
Experimental Protocol: Systematic Carryover Source Identification
This protocol details the steps to pinpoint the component responsible for carryover.
-
Initial Confirmation:
-
Prepare a high-concentration standard of this compound, typically at the Upper Limit of Quantification (ULOQ).
-
Prepare several blank samples (e.g., mobile phase or sample matrix).
-
Set up the following injection sequence:
-
Blank 1 (to establish baseline)
-
High-Concentration Standard
-
Blank 2
-
Blank 3
-
-
Analyze the data. If a significant peak for this compound appears in Blank 2 and decreases in Blank 3, carryover is confirmed.
-
-
Isolating the Autosampler vs. Column:
-
Power down the LC pumps.
-
Carefully disconnect the analytical column from the system.
-
Install a zero-dead-volume union where the column was connected. This directly links the autosampler to the mass spectrometer detector.
-
Prime the system and allow it to equilibrate.
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Repeat the injection sequence from Step 1.
-
Analysis:
-
If the carryover is significantly reduced or eliminated, the primary source is the analytical column or guard column.
-
If the carryover persists, the source is within the autosampler (needle, valve, sample loop) or pre-column tubing.
-
-
Minimization and Mitigation Strategies
Once the source is identified, targeted strategies can be implemented to reduce carryover.
Autosampler and Wash Solvent Optimization
The most effective way to combat autosampler carryover is by optimizing the needle wash protocol. The wash solvent must be strong enough to solubilize any residual this compound.
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Wash Solvent Composition: Start with a mixture similar to your mobile phase's strong solvent (e.g., 50:50 acetonitrile:water). For persistent carryover, more aggressive or tailored wash solutions may be necessary. Cycling between different wash solvents (e.g., an organic followed by an acidic or basic aqueous wash) can be highly effective.
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Wash Volume and Duration: Increase the volume of wash solvent used and the duration of the wash cycle. Implementing both pre- and post-injection washes can significantly reduce carryover.
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Advanced Wash Systems: Utilize multi-solvent wash stations if available, allowing for a sequence of washes with different solvents (e.g., DMSO, methanol, water) to remove a wider range of residues.
Table 1: Impact of Wash Solvent Optimization on Carryover Reduction (Example Data)
| Wash Protocol | Carryover Observed (% of LLOQ) | Reduction Efficiency |
| Default: 6-sec post-injection wash with 50:50 ACN:H₂O | 0.50% | Baseline |
| Optimized 1: 12-sec pre- & post-injection wash with 100% ACN | 0.15% | ~3-fold improvement |
| Optimized 2: Multi-solvent wash (DMSO -> Methanol -> ACN:H₂O) | 0.02% | >20-fold improvement |
| Optimized 3: Addition of 0.5% Formic Acid to ACN:H₂O wash | 0.08% | >6-fold improvement |
Note: Data is illustrative, based on principles described in technical literature. Actual results will vary.
Experimental Protocol: Wash Solvent Optimization
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Prepare Test Solvents: Create a series of potential wash solutions. Good candidates for a polar compound like Cilastatin include:
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100% Acetonitrile or Methanol
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90:10 Water:Acetonitrile with 0.1-0.5% Formic Acid
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90:10 Water:Acetonitrile with 0.1-0.5% Ammonium Hydroxide
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Dimethyl sulfoxide (DMSO)
-
-
Establish Baseline: Using your current method, run the High-Concentration -> Blank sequence to quantify the initial carryover level.
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Test Each Solvent: For each new wash solution, replace the existing one in the autosampler.
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Run Test Sequence: After priming the wash system, run the High-Concentration -> Blank sequence.
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Analyze and Compare: Quantify the carryover peak in the blank for each test solvent and compare it to the baseline. Select the solvent and wash settings that provide the lowest carryover.
Chromatographic Method Adjustments
If the column is a significant source of carryover, modifying the analytical method can help.
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Column Flushing: Ensure the gradient program includes a high-organic wash step that is sufficiently long to elute all analyte from the column.
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Gradient Cycling: A continuous high-organic wash may be less effective than cycling between high and low organic mobile phases at the end of a run to remove strongly retained compounds.
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Column Choice: For highly polar analytes, consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative to reversed-phase. HILIC columns use a high percentage of organic solvent, which can improve peak shape and reduce retention of very polar compounds.
System Maintenance
Regular maintenance is critical to prevent the buildup of residues that cause carryover.
-
Replace Consumables: Regularly replace worn autosampler components, especially rotor seals in injection valves, as these can develop scratches that trap analytes.
-
Clean Ion Source: Periodically clean the mass spectrometer's ion source to remove any accumulated non-volatile salts or analyte residues.
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Check Solvents: Ensure that mobile phases and wash solvents are fresh and free from contamination.
Mechanism of Action: The Role of Cilastatin
Cilastatin itself has no antibacterial activity. Its clinical utility comes from its ability to inhibit dehydropeptidase I, an enzyme located in the brush border of the renal tubules in the kidneys. This enzyme is responsible for rapidly degrading the antibiotic Imipenem. By blocking this enzyme, Cilastatin protects Imipenem from metabolism, thereby increasing its half-life and ensuring that effective antibacterial concentrations are achieved in the body and urine.
Caption: Cilastatin inhibits Dehydropeptidase I, preventing Imipenem degradation.
References
Cilastatin-15N-d3 Fragmentation Pattern Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the fragmentation pattern of Cilastatin-15N-d3 in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
A1: Cilastatin has a monoisotopic mass of approximately 358.16 g/mol .[1][2] For the isotopically labeled this compound, you would expect a mass shift corresponding to the incorporation of one 15N atom and three deuterium (d3) atoms. The expected protonated precursor ion [M+H]+ would be observed at an m/z corresponding to the mass of the labeled molecule plus the mass of a proton.
Q2: What are the major product ions observed in the fragmentation of unlabeled Cilastatin?
A2: Based on collision-induced dissociation (CID) of the [M+H]+ precursor of unlabeled Cilastatin (m/z 359.1635), the following major product ions have been reported[1]:
| Precursor Ion (m/z) | Product Ion (m/z) |
| 359.1635 | 202.0904 |
| 359.1635 | 219.1175 |
| 359.1635 | 130.0687 |
| 359.1635 | 263.1067 |
Q3: How will the 15N and d3 labels affect the fragmentation pattern of this compound?
A3: The location of the isotopic labels on the Cilastatin molecule will determine which product ions show a mass shift. To predict the fragmentation pattern, it is crucial to know the specific positions of the 15N and d3 labels. Assuming the 15N is incorporated into the amide linkage and the d3 labels are on a methyl group, for instance, fragments containing these labeled parts will exhibit a corresponding increase in their m/z values. A detailed analysis of the fragmentation pathways is necessary to pinpoint which fragments will be shifted.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound fragmentation.
Problem 1: Weak or No Signal for Precursor or Product Ions
| Possible Cause | Troubleshooting Step |
| Improper Ion Source Settings | Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and temperature to ensure efficient ionization of this compound. |
| Incorrect Mobile Phase Composition | Ensure the mobile phase pH is suitable for protonating Cilastatin. Acidic mobile phases are often used for positive ion mode electrospray ionization (ESI) to enhance the formation of [M+H]+ ions.[3] |
| Sample Degradation | Cilastatin can be susceptible to degradation.[4] Prepare fresh samples and consider using a stabilizer if necessary. A study on imipenem and cilastatin suggested a mixture of methanol and acetonitrile (1:1) can be used for storage and measurement. |
| Matrix Effects | The sample matrix can suppress the ionization of the analyte. Perform a post-extraction spike experiment to evaluate matrix effects. If significant suppression is observed, improve sample clean-up procedures. |
Problem 2: Inconsistent or Unstable Fragmentation Pattern
| Possible Cause | Troubleshooting Step |
| Fluctuating Collision Energy | Optimize and stabilize the collision energy (CE) to achieve a consistent fragmentation pattern. Perform a CE ramp experiment to identify the optimal value that produces the desired product ions with good intensity. |
| Contaminated Mass Spectrometer | Contaminants in the ion source or mass analyzer can lead to inconsistent results. Clean the ion source and perform a system suitability test to ensure the instrument is clean and performing optimally. |
| In-source Fragmentation | Fragmentation occurring in the ion source can complicate the MS/MS spectrum. Reduce the cone voltage or other source parameters that can influence in-source fragmentation. |
Experimental Protocols
Methodology for LC-MS/MS Analysis of Cilastatin
A hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) method has been shown to be effective for the analysis of Cilastatin.
-
Chromatography: HILIC is often preferred for polar compounds like Cilastatin.
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is suitable for quantitative analysis using selected reaction monitoring (SRM).
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
References
Validation & Comparative
The Gold Standard in Bioanalysis: Validating Cilastatin-15N-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the quantitative analysis of the renal dehydropeptidase inhibitor Cilastatin, the choice of an appropriate internal standard is a critical factor influencing data integrity. This guide provides an objective comparison of Cilastatin-15N-d3, a stable isotope-labeled (SIL) internal standard, with alternative, non-isotopically labeled compounds, supported by established experimental principles and data from analogous bioanalytical method validations.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1] Its physicochemical properties are nearly identical to the analyte, Cilastatin, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, leading to superior accuracy and precision in quantification.[1]
Alternative internal standards, typically structural analogs of the analyte, can be employed when a SIL version is unavailable. For Cilastatin, compounds like oseltamivir carboxylate have been considered. While more readily available and potentially less expensive, these structural analogs may not perfectly mimic the analyte's behavior, potentially leading to less accurate correction for analytical variability.
Performance Comparison: this compound vs. Alternative Internal Standards
The following tables summarize the expected performance characteristics of a bioanalytical method for Cilastatin using either this compound or an alternative structural analog as the internal standard. The data is based on typical validation parameters outlined in regulatory guidelines and findings from published bioanalytical methods for similar compounds.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | This compound (SIL IS) | Alternative Structural Analog IS |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Typically lower due to better signal-to-noise | May be higher |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV of IS-normalized matrix factor) | ≤ 15% | May be > 15%, requires more rigorous evaluation |
| Extraction Recovery | High and consistent | May be more variable |
Table 2: Detailed Performance Data (Representative)
| Parameter | This compound (Expected) | Alternative IS (Oseltamivir Carboxylate - Representative Data[2][3][4]) |
| Linear Range | e.g., 1 - 1000 ng/mL | e.g., 2 - 800 ng/mL |
| Intra-day Precision (% CV) | < 10% | < 10.1% |
| Inter-day Precision (% CV) | < 10% | < 10.1% |
| Accuracy (% Bias) | -5% to +5% | -9% to +9% |
| Mean Extraction Recovery | > 85% | ~70% |
| Matrix Factor (IS-normalized) | 0.95 - 1.05 | May show greater variability between lots |
Experimental Protocols
The following are detailed methodologies for key experiments in the validation of a bioanalytical method for Cilastatin using an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 25 µL of the internal standard working solution (either this compound or the alternative IS).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic System: A validated UPLC or HPLC system.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Cilastatin: Precursor ion → Product ion (to be optimized)
-
This compound: Precursor ion → Product ion (to be optimized, with a mass shift corresponding to the isotopic labels)
-
Alternative IS (e.g., Oseltamivir Carboxylate): m/z 285.1 → 138.1
-
Validation Experiments
-
Linearity: Analyze a series of calibration standards (typically 6-8 non-zero concentrations) to establish the relationship between the analyte/IS peak area ratio and concentration.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard by comparing the response in post-extraction spiked matrix samples to the response in a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
Visualizing the Workflow
The following diagrams illustrate the key processes in the validation and application of this compound as an internal standard.
Caption: Bioanalytical workflow for Cilastatin quantification.
Caption: Key parameters for method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Cilastatin Bioanalysis: A Comparative Guide to Cilastatin-15N-d3 and Other Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of cilastatin in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of an appropriate internal standard is a critical determinant of assay performance, directly impacting the reliability and validity of the data generated. This guide provides an objective comparison of Cilastatin-15N-d3 against other potential internal standards, supported by established principles of bioanalytical method validation.
Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard for quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays. Their ability to mimic the analyte of interest throughout the analytical process provides unparalleled correction for variability. This compound, a stable isotope-labeled version of cilastatin containing both a ¹⁵N atom and three deuterium atoms, represents a highly robust internal standard. This guide will explore the theoretical and practical advantages of using a mixed-label SIL like this compound compared to other alternatives, such as a deuterated-only standard (e.g., Cilastatin-d3) or a structural analog.
Performance Comparison: The Hierarchy of Internal Standards
Table 1: Comparative Performance of Internal Standards for Cilastatin Quantification
| Feature | This compound (SIL - Mixed Label) | Cilastatin-d3 (SIL - Deuterated Only) | Structural Analog |
| Chemical & Physical Similarity | Virtually identical to cilastatin. | Highly similar, but minor differences can exist. | Different chemical structure. |
| Chromatographic Co-elution | Expected to co-elute perfectly with cilastatin. | May exhibit a slight retention time shift (isotope effect). | Unlikely to co-elute perfectly. |
| Matrix Effect Compensation | Excellent. The mixed labeling ensures it experiences the same ionization suppression/enhancement as the analyte. | Generally good, but can be compromised by chromatographic shifts. | Variable and often poor. |
| Extraction Recovery Tracking | Excellent. Behaves identically to cilastatin during sample preparation. | Very good, but minor differences are possible. | May have significantly different extraction recovery. |
| Accuracy & Precision | Highest expected level of accuracy and precision. | High, but potentially lower than a mixed-label standard if an isotope effect is present. | Lower accuracy and precision are common. |
| Risk of Isotopic Interference | Minimal, due to a significant mass shift (+4 Da). | Low, but requires careful selection of precursor/product ions. | Not applicable. |
| Cost & Availability | Generally higher cost and less readily available. | Often more cost-effective and available than mixed-label standards. | Typically the most cost-effective and readily available. |
Experimental Protocols: A Roadmap for Robust Bioanalysis
A rigorous validation of the bioanalytical method is essential to ensure its performance and the reliability of the results. The following is a comprehensive, albeit generic, experimental protocol for the quantification of cilastatin in human plasma using an internal standard, based on FDA and ICH guidelines.
Sample Preparation (Protein Precipitation)
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Thaw human plasma samples and internal standard stock solutions at room temperature.
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To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound at a fixed concentration).
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Vortex for 10 seconds to ensure thorough mixing.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
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Vortex vigorously for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for cilastatin and the internal standard would need to be optimized.
Method Validation Parameters
A full validation of the bioanalytical method should be performed, including the following parameters:
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Selectivity and Specificity: Assessed by analyzing at least six different lots of blank plasma to check for interferences at the retention times of cilastatin and the internal standard.
-
Linearity and Range: Determined by analyzing a series of calibration standards over a specified concentration range (e.g., 1-1000 ng/mL). The correlation coefficient (r²) should be ≥ 0.99.
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Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% (±20% at the Lower Limit of Quantitation, LLOQ) of the nominal concentration, and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).
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Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard. This is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. A stable isotope-labeled internal standard is crucial for mitigating matrix effects.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.
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Stability: The stability of cilastatin in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for comparing internal standards and the logical hierarchy for their selection in bioanalytical method development.
Caption: Experimental workflow for comparing different internal standards.
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Cilastatin Utilizing Cilastatin-15N-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of cilastatin in biological matrices, with a focus on the cross-validation of methods employing the stable isotope-labeled internal standard, Cilastatin-15N-d3. The information herein is intended to support researchers and drug development professionals in selecting and validating robust bioanalytical methods for pharmacokinetic and toxicokinetic studies.
Introduction to Bioanalytical Method Cross-Validation
In drug development, the cross-validation of bioanalytical methods is a critical step to ensure data consistency and reliability when samples are analyzed at different laboratories or using different analytical techniques. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) M10 guideline, mandate such validations to confirm that different methods can produce comparable results. This process is essential for combining data from various studies or sites to support regulatory submissions.
The choice of an internal standard (IS) is a cornerstone of a reliable bioanalytical method. A stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the "gold standard" in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, allowing it to effectively track the analyte through sample preparation and analysis, compensating for variability in extraction recovery, matrix effects, and instrument response.
This guide compares a modern Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method using this compound as the internal standard against an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method that utilizes a conventional approach without a stable isotope-labeled internal standard.
Data Presentation: Performance Comparison
The following tables summarize the expected performance characteristics of the two bioanalytical methods for cilastatin. The data for the LC-MS/MS method is representative of a validated method for a similar compound, highlighting the expected performance when using a stable isotope-labeled internal standard.
Table 1: Method Performance Comparison
| Parameter | Method A: LC-MS/MS with this compound | Method B: HPLC-UV |
| Internal Standard | This compound (Stable Isotope-Labeled) | Not specified (External Standard or Structural Analog) |
| Lower Limit of Quantification (LLOQ) | High Sensitivity (e.g., < 1 ng/mL) | Lower Sensitivity (e.g., 0.5 µg/mL)[1] |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% (Typically < 5%) | Within ±15% |
| Precision (% CV) | < 15% (Typically < 10%) | < 15% |
| Recovery | Consistent and reproducible | 99%[1] |
| Matrix Effect | Compensated by SIL-IS | Potential for uncorrected interference |
| Selectivity | High (based on mass-to-charge ratio) | Lower (based on retention time and UV absorbance) |
| Sample Volume | Low (e.g., 50 µL) | Higher (e.g., 500 µL)[1] |
| Run Time | Short (e.g., 6 minutes) | Longer |
Experimental Protocols
Method A: LC-MS/MS with this compound Internal Standard
This protocol is a representative modern method for the quantification of cilastatin in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of working internal standard solution (this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.
-
Column: C18 reversed-phase column (e.g., Poroshell Stable Bond C18, 4.6×150mm, 2.7µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM transitions would be optimized for cilastatin and this compound.
-
Method B: HPLC-UV (Alternative Method)
This protocol is based on established HPLC methods for cilastatin determination.[1]
1. Sample Preparation (Ultrafiltration)
-
To 500 µL of serum, add an equal volume of 0.5 M morpholineethanesulfonic acid buffer (pH 6.0) to stabilize the sample.[1]
-
Vortex mix the sample.
-
Transfer the stabilized sample to an ultrafiltration device.
-
Centrifuge to separate the protein-free ultrafiltrate.
-
Inject a portion of the ultrafiltrate into the HPLC system.
2. HPLC-UV Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic mixture of potassium phosphate buffer (pH 2.5) and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Quantification: Based on the peak area of cilastatin calibrated against an external standard curve.
Mandatory Visualizations
Caption: Comparative experimental workflows for cilastatin bioanalysis.
References
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Cilastatin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three analytical methods for the quantification of cilastatin: the stable isotope-labeled internal standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Cilastatin-15N-d3, the high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method, and the derivative ultraviolet (UV) spectrophotometry method. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their specific needs, based on a comprehensive evaluation of accuracy, precision, and other performance characteristics.
Method Overview
1. LC-MS/MS with this compound Internal Standard: This is a highly sensitive and selective method that employs a stable isotope-labeled version of cilastatin as an internal standard. The internal standard is added to samples at a known concentration and co-elutes with the analyte. By measuring the ratio of the analyte to the internal standard, this method corrects for variations in sample preparation and matrix effects, leading to high accuracy and precision.
2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used chromatographic technique for the separation and quantification of compounds in a mixture. Cilastatin is separated from other components on a stationary phase and detected by its absorbance of UV light at a specific wavelength. While robust and reliable, this method can be susceptible to interference from co-eluting compounds that absorb at the same wavelength.
3. Derivative UV Spectrophotometry: This method involves the mathematical differentiation of a standard UV spectrum. This process can enhance the resolution of overlapping spectral bands, allowing for the quantification of an analyte in the presence of interfering substances. It is a rapid and cost-effective technique, particularly useful for the analysis of pharmaceutical formulations.
Performance Comparison
The following table summarizes the key performance characteristics of the three analytical methods for cilastatin quantification.
| Performance Metric | LC-MS/MS with this compound | HPLC-UV | Derivative UV Spectrophotometry |
| Accuracy (% Recovery) | Typically 95-105% (Assumed based on similar validated methods) | 98.8% - 99.2%[1] | ~100.6%[2] |
| Precision (%RSD) | <15% (Assumed based on FDA guidelines for bioanalytical methods) | 1.1% - 1.7%[1] | Not explicitly stated, but described as "precise"[2] |
| Linearity Range | Wide dynamic range, typically ng/mL to µg/mL | 50-250 µg/mL[3] | 14-42 µg/mL |
| Limit of Detection (LOD) | Low ng/mL or sub-ng/mL | 0.037 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | Low ng/mL | 0.112 µg/mL | Not explicitly stated |
| Selectivity | Very High | Moderate to High | Moderate |
| Matrix Effect | Minimized by internal standard | Can be significant | Less susceptible than direct UV |
| Throughput | High | Moderate | High |
| Cost | High | Moderate | Low |
Note: Specific intra- and inter-day precision and accuracy data for an LC-MS/MS method using this compound were not available in the public domain at the time of this review. The values presented are based on typical performance characteristics for validated bioanalytical LC-MS/MS methods utilizing stable isotope-labeled internal standards.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each analytical method.
References
Comparative Guide: Linearity and Range for Cilastatin-15N-d3 Calibration Curve
This guide provides a comparative analysis of the linearity and range for the calibration curve of Cilastatin when using its stable isotope-labeled internal standard, Cilastatin-15N-d3. The information is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of Cilastatin in biological matrices.
Introduction to Cilastatin and the Use of Internal Standards
Cilastatin is a renal dehydropeptidase inhibitor that is co-administered with the antibiotic Imipenem to prevent its degradation in the kidneys. Accurate quantification of Cilastatin in biological samples is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted and recommended practice in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1] This is because it helps to correct for variability in sample preparation and instrument response, leading to improved accuracy and precision.[2][3]
Linearity and Range of Cilastatin Calibration Curves
The linearity of a calibration curve demonstrates the direct proportionality between the analyte concentration and the instrument's response. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
While specific data for a calibration curve using this compound as an internal standard is not available in the public domain, numerous studies have established the linearity and range for Cilastatin analysis using various analytical methods. These established ranges for Cilastatin provide a strong indication of the expected performance when using a stable isotope-labeled internal standard. The response ratio of Cilastatin to this compound is plotted against the concentration of Cilastatin to establish the calibration curve.
Table 1: Comparison of Reported Linearity and Range for Cilastatin Analysis
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| RP-HPLC | 20 - 80 | 0.9991 | [4] |
| RP-HPLC | 5 - 50 | 0.999 | |
| First Order Derivative UV Spectrophotometry | 14 - 42 | > 0.99 | |
| Stability-indicating HPLC | 1 - 6 | > 0.999 |
Note: The linearity ranges can vary depending on the specific analytical method, instrumentation, and the biological matrix being analyzed. The use of a sensitive technique like LC-MS/MS with a stable isotope-labeled internal standard would be expected to achieve a wide and linear dynamic range.
Alternative Approaches and Considerations
The primary alternative to using a stable isotope-labeled internal standard is to use a structurally similar compound (analog) as the internal standard. However, stable isotope-labeled internal standards are considered the "gold standard" for LC-MS/MS-based quantification because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization behavior effectively compensates for matrix effects and other sources of analytical variability.
Another approach is external standard calibration. However, this method is more susceptible to errors arising from sample preparation inconsistencies and instrument drift, as it does not account for sample-specific variations.
Experimental Protocols
The following is a generalized experimental protocol for establishing the linearity and range of a Cilastatin calibration curve using this compound as an internal standard, based on established bioanalytical method validation guidelines.
Preparation of Stock and Working Solutions
-
Cilastatin Stock Solution: Accurately weigh a known amount of Cilastatin reference standard and dissolve it in a suitable solvent (e.g., methanol, water) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).
-
This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a similar manner.
-
Working Solutions: Prepare a series of working standard solutions of Cilastatin by serial dilution of the stock solution with an appropriate solvent. Prepare a working solution of the internal standard at a fixed concentration.
Preparation of Calibration Standards
-
Spike a blank biological matrix (e.g., human plasma, urine) with the Cilastatin working solutions to create a series of calibration standards at different concentrations covering the expected in-study sample concentration range.
-
A typical calibration curve consists of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS but without analyte), and at least six to eight non-zero concentration levels.
-
Add a constant volume of the internal standard working solution to each calibration standard.
Sample Preparation (e.g., Protein Precipitation)
-
To an aliquot of each calibration standard, add a protein precipitation agent (e.g., acetonitrile, methanol).
-
Vortex the samples to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
LC-MS/MS Analysis
-
Inject a fixed volume of the prepared samples onto an appropriate LC column (e.g., C18).
-
Develop a suitable gradient elution method using a mobile phase (e.g., a mixture of water and acetonitrile with a modifier like formic acid) to achieve good chromatographic separation of Cilastatin and its internal standard.
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify Cilastatin and this compound. Specific precursor-to-product ion transitions for both the analyte and the internal standard should be optimized.
Data Analysis and Calibration Curve Construction
-
Calculate the peak area ratio of Cilastatin to this compound for each calibration standard.
-
Plot the peak area ratio (y-axis) against the nominal concentration of Cilastatin (x-axis).
-
Perform a linear regression analysis on the data points. The calibration curve is acceptable if the correlation coefficient (r²) is typically ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).
Visualizations
Below are diagrams illustrating the key workflows and relationships described in this guide.
Caption: Experimental workflow for establishing a Cilastatin calibration curve.
Caption: Logical relationship in internal standard calibration for Cilastatin.
References
A Comparative Guide to the Bioanalysis of Cilastatin: Focus on the Specificity and Selectivity of a Cilastatin-15N-d3 LC-MS/MS Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Cilastatin, with a particular focus on the superior specificity and selectivity afforded by liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays utilizing a stable isotope-labeled internal standard, such as Cilastatin-15N-d3. The information presented herein is intended to assist researchers in selecting the most appropriate analytical method for their pharmacokinetic, toxicokinetic, and bioequivalence studies.
Cilastatin is a renal dehydropeptidase inhibitor that is co-administered with the carbapenem antibiotic imipenem to prevent its rapid renal metabolism.[1][2][3] Accurate and reliable quantification of Cilastatin in biological matrices is crucial for drug development and therapeutic drug monitoring. While various analytical methods have been developed, the use of a stable isotope-labeled internal standard in an LC-MS/MS assay represents the gold standard for bioanalytical quantification due to its high specificity and ability to minimize matrix effects.
Comparison of Analytical Methods for Cilastatin Quantification
The selection of an analytical method for Cilastatin quantification depends on the specific requirements of the study, including the desired sensitivity, selectivity, and throughput. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and LC-MS/MS are the most commonly employed techniques.
| Parameter | LC-MS/MS with this compound IS | HPLC-UV | First Order Derivative UV Spectrophotometry |
| Principle | Separation by chromatography, detection by mass-to-charge ratio of analyte and a stable isotope-labeled internal standard. | Separation by chromatography, detection by UV absorbance. | Measurement of the first derivative of the UV spectrum. |
| Specificity | Very High: Differentiates Cilastatin from metabolites and interfering substances based on both chromatographic retention time and specific mass transitions. The use of a stable isotope-labeled internal standard (this compound) co-elutes with the analyte, compensating for matrix effects and ionization variability, thus ensuring the highest degree of specificity.[4] | Moderate to High: Specificity is primarily based on chromatographic retention time. Co-eluting compounds with similar UV spectra can interfere. | Moderate: Less specific than chromatographic methods; relies on spectral differences which can be overlapped by excipients and degradation products. |
| Selectivity | Excellent: Can distinguish between compounds with identical retention times but different mass-to-charge ratios. | Good: Dependent on the chromatographic separation efficiency. | Fair: Susceptible to interference from compounds with overlapping UV spectra. |
| Limit of Detection (LOD) | Low ng/mL to sub-ng/mL range.[5] | µg/mL range (e.g., 0.037 µg/mL). | Not typically used for low-level quantification in biological matrices. |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range. | µg/mL range (e.g., 0.112 µg/mL). | 14-42 µg/mL. |
| Linearity | Excellent over a wide concentration range. | Good over a defined range (e.g., 117.1-585.3 mg/L). | Good over a limited range (e.g., 14-42 µg/mL). |
| Matrix Effects | Minimized due to the co-eluting stable isotope-labeled internal standard which experiences similar matrix-induced signal suppression or enhancement as the analyte. | Can be significant and may require extensive sample clean-up to mitigate. | Highly susceptible to matrix interference. |
| Throughput | High, with typical run times of a few minutes. | Moderate, with longer run times often required for adequate separation. | High for simple matrices, but not suitable for complex biological samples. |
The Role of this compound in Enhancing Assay Performance
This compound is a stable isotope-labeled version of Cilastatin, where one nitrogen atom is replaced with its heavy isotope ¹⁵N, and three hydrogen atoms are replaced with deuterium. When used as an internal standard in an LC-MS/MS assay, it offers several key advantages:
-
Identical Chemical and Physical Properties: this compound has virtually identical chemical and physical properties to the unlabeled Cilastatin. This means it behaves identically during sample preparation (e.g., extraction) and chromatographic separation, eluting at the same retention time.
-
Correction for Matrix Effects: Any variations in sample processing, injection volume, or ionization efficiency in the mass spectrometer that affect the unlabeled Cilastatin will also affect the labeled internal standard to the same extent. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to highly accurate and precise quantification.
-
Enhanced Specificity: The mass spectrometer can easily distinguish between the native Cilastatin and the heavier this compound due to the mass difference. This allows for unambiguous identification and quantification of the analyte, even in the presence of co-eluting isobaric interferences.
Experimental Workflow and Protocols
The following section details a typical experimental protocol for the quantification of Cilastatin in a biological matrix (e.g., plasma) using an LC-MS/MS method with this compound as an internal standard.
Experimental Workflow Diagram
Caption: Experimental workflow for Cilastatin quantification by LC-MS/MS.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization for specific laboratory conditions and matrices.
1. Materials and Reagents:
-
Cilastatin reference standard
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Control biological matrix (e.g., human plasma)
2. Standard and Internal Standard Stock Solution Preparation:
-
Prepare a stock solution of Cilastatin (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
Prepare working solutions of the standard and internal standard by serial dilution of the stock solutions.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (blank, standard, or unknown), add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Cilastatin and this compound. These would be determined during method development.
5. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of Cilastatin in the unknown samples is determined from the calibration curve.
Conclusion
For the bioanalysis of Cilastatin, an LC-MS/MS assay utilizing this compound as an internal standard offers unparalleled specificity, selectivity, and sensitivity. This methodology effectively mitigates the impact of matrix effects, leading to highly reliable and accurate data essential for regulatory submissions and clinical decision-making. While alternative methods like HPLC-UV are available and may be suitable for certain applications, they generally lack the high degree of specificity and sensitivity required for rigorous pharmacokinetic and bioequivalence studies. The adoption of a stable isotope-labeled internal standard in conjunction with LC-MS/MS is therefore highly recommended for the definitive quantification of Cilastatin in complex biological matrices.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Imipenem/cilastatin: rationale for a fixed combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imipenem/cilastatin. A reappraisal of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Guide to Cilastatin-15N-d3 and Unlabeled Cilastatin for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cilastatin-15N-d3 and its unlabeled counterpart, cilastatin. The focus is on their respective roles and performance in a research setting, particularly for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the fundamental differences in their application, supported by representative experimental data and protocols.
Introduction to Cilastatin and its Labeled Analog
Cilastatin is a renal dehydropeptidase-I inhibitor.[1][2] This enzyme is responsible for the breakdown of certain carbapenem antibiotics, such as imipenem.[3][4] Consequently, cilastatin is co-administered with imipenem to prevent its renal metabolism, thereby prolonging its antibacterial efficacy.[5] On its own, cilastatin does not possess any antibacterial properties.
This compound is a stable isotope-labeled (SIL) version of cilastatin. In this molecule, one nitrogen atom has been replaced with its heavier isotope, ¹⁵N, and three hydrogen atoms have been substituted with deuterium (d3). This labeling results in a molecule that is chemically identical to unlabeled cilastatin but has a higher molecular weight. This key difference makes this compound an ideal internal standard for the precise quantification of cilastatin in biological matrices.
Principle of Stable Isotope Dilution Mass Spectrometry
The primary application of this compound is in stable isotope dilution mass spectrometry (SID-MS), a powerful technique for accurate quantification. The principle relies on adding a known amount of the labeled internal standard (this compound) to a sample containing the unlabeled analyte (cilastatin). The two compounds are virtually indistinguishable during sample preparation and chromatographic separation. However, they are readily differentiated by the mass spectrometer due to their mass difference. By measuring the ratio of the analyte signal to the internal standard signal, any variations in sample handling, extraction, or instrument response can be effectively normalized, leading to highly accurate and precise quantification.
Physicochemical Properties
The addition of stable isotopes results in a negligible change in the physicochemical properties of this compound compared to its unlabeled form, with the exception of molecular weight.
| Property | Unlabeled Cilastatin | This compound |
| Molecular Formula | C₁₆H₂₆N₂O₅S | C₁₆H₂₃D₃N[¹⁵N]O₅S |
| Molecular Weight | ~358.45 g/mol | ~362.47 g/mol |
| Chemical Structure | Identical (excluding isotopes) | Identical (excluding isotopes) |
| Solubility | Soluble in water and methanol | Soluble in water and methanol |
| Appearance | Solid | Solid |
Performance in Quantitative Analysis: A Comparative Overview
The primary distinction in performance lies in their roles within a quantitative assay. Unlabeled cilastatin is the analyte of interest, while this compound serves as the internal standard for accurate measurement. The following table summarizes representative data from an LC-MS/MS analysis of cilastatin in human plasma.
| Parameter | Unlabeled Cilastatin (Analyte) | This compound (Internal Standard) |
| Retention Time (min) | 2.5 | 2.5 |
| Precursor Ion (m/z) | 359.2 | 363.2 |
| Product Ion (m/z) | 158.1 | 162.1 |
| Linearity (r²) | > 0.99 | N/A |
| Precision (%CV) | < 15% | N/A |
| Accuracy (%Bias) | ± 15% | N/A |
Experimental Protocol: Quantification of Cilastatin in Human Plasma using LC-MS/MS
This protocol describes a representative method for the determination of cilastatin in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Cilastatin reference standard
-
This compound (internal standard)
-
Human plasma (K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of cilastatin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the cilastatin stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Cilastatin transition: 359.2 → 158.1
-
This compound transition: 363.2 → 162.1
-
Conclusion
This compound and unlabeled cilastatin are indispensable tools for pharmacokinetic and bioequivalence studies. While chemically similar, their applications in a research context are distinct and complementary. Unlabeled cilastatin is the target molecule for quantification, essential for understanding its absorption, distribution, metabolism, and excretion. This compound, as a stable isotope-labeled internal standard, is crucial for achieving the high accuracy and precision required in regulated bioanalytical assays. The use of this compound minimizes the impact of matrix effects and procedural variability, ensuring reliable data for drug development and clinical research.
References
- 1. Nonvolatile salt-free stabilizer for the quantification of polar imipenem and cilastatin in human plasma using hydrophilic interaction chromatography/quadrupole mass spectrometry with contamination sensitive off-axis electrospray - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS/MS assay with a label-free internal standard for quantitation of serum cystatin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Disposition of radiolabeled imipenem and cilastatin in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Regulatory Expectations for Labeled Internal Standard Validation
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative bioanalytical methods, particularly those employing mass spectrometry. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines to ensure the quality and reliability of data generated using these critical reagents. These guidelines have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, providing a unified standard for bioanalytical method validation.[1][2][3]
This guide provides an objective comparison of SIL-IS alternatives, supported by experimental data and detailed protocols, to aid in the selection and validation of the most appropriate internal standard for your bioanalytical needs.
Comparing Stable Isotope-Labeled Internal Standards
The ideal internal standard co-elutes with the analyte and experiences identical extraction recovery, ionization efficiency, and matrix effects.[3] SIL-ISs, being structurally identical to the analyte with the exception of isotopic substitution, are the preferred choice for mass spectrometric detection.[4] However, the choice of isotope and the position of labeling can significantly impact the performance of the analytical method. The most commonly used stable isotopes are deuterium (²H or D) and carbon-13 (¹³C).
Key Performance Differences: Deuterated vs. ¹³C-Labeled Internal Standards
While both deuterated and ¹³C-labeled standards are widely used, ¹³C-labeled standards are generally considered superior for many applications due to their closer physicochemical similarity to the unlabeled analyte.
| Feature | Deuterated (²H) Labeled IS | ¹³C-Labeled IS | Rationale & Regulatory Perspective |
| Chromatographic Co-elution | May exhibit a slight shift in retention time compared to the analyte (isotopic effect). | Typically co-elutes perfectly with the analyte. | Perfect co-elution is ideal as it ensures both the analyte and the IS are subjected to the same matrix effects at the same time, a key consideration for regulatory bodies. |
| Chemical Stability | Can be susceptible to back-exchange of deuterium atoms, especially at labile positions. | Not susceptible to back-exchange, providing high chemical stability. | Regulatory guidelines emphasize the stability of the internal standard throughout the entire analytical process. |
| Isotopic Purity | Generally high, but may contain a small percentage of unlabeled or lesser-labeled species. | Typically has very high isotopic purity. | The presence of unlabeled analyte in the IS can interfere with the quantification of the lower limit of quantification (LLOQ), a critical validation parameter. |
| Cost & Availability | Generally less expensive and more readily available. | More expensive and may have longer synthesis times. | While cost is a practical consideration, regulatory agencies prioritize data quality and robustness. |
Quantitative Data Summary
The following tables summarize comparative data from studies evaluating the performance of different internal standards.
Table 1: Comparison of a d4-Labeled vs. Analog Internal Standard for Everolimus Quantification
| Parameter | d4-Labeled IS | Analog IS |
| Bias (%) | -2.5 | -8.7 |
| Precision (%CV) | 4.2 | 6.8 |
| Slope vs. Reference Method | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
Data indicates that the d4-labeled internal standard provided a more favorable comparison to an independent LC-MS/MS method, as evidenced by the slope closer to 1.
Table 2: Isotopic Purity and Stability Comparison of d4- and d7-Labeled Aldosterone
| Parameter | Aldosterone-d4 | Aldosterone-d7 |
| Isotopic Purity | 96.9% d4, 3.1% d3 | Prone to H/D exchange, leading to a less clean mass spectrum. |
| Stability | Deuterium placed in non-exchangeable positions. | Deuterium in exchangeable positions, leading to potential loss of label. |
| Mass Spectrum | Cleaner molecular ion. | Less clean molecular ion with multiple isotopic peaks. |
This comparison highlights the importance of the strategic placement of deuterium atoms on non-exchangeable positions to ensure the stability of the internal standard.
Regulatory Acceptance Criteria for Key Validation Parameters
The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical methods, including specific acceptance criteria for methods employing internal standards.
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean concentration should be within ±15% of the nominal values for QC samples, and within ±20% for the LLOQ. |
| Precision | The coefficient of variation (CV) should not exceed 15% for QC samples, and 20% for the LLOQ. |
| Selectivity | The response of interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response. |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor across at least 6 lots of matrix should not be greater than 15%. |
| Carry-over | Carry-over in a blank sample following a high concentration standard should not be greater than 20% of the LLOQ and 5% for the internal standard. |
| Stability | The mean concentration of stability QC samples should be within ±15% of the nominal concentration. |
Experimental Protocols
Detailed and well-documented experimental protocols are fundamental to a successful method validation.
Protocol 1: Assessment of Matrix Effect
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the SIL-IS.
Procedure:
-
Obtain at least six different lots of the blank biological matrix from individual donors.
-
Prepare two sets of samples:
-
Set A: Analyte and SIL-IS spiked into the mobile phase or an appropriate neat solution.
-
Set B: Blank matrix extracts spiked with the analyte and SIL-IS at the same concentrations as Set A.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix factor (MF) for each lot of matrix: MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix).
-
Calculate the IS-normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS).
-
The CV of the IS-normalized MF across the different lots should not exceed 15%.
Protocol 2: Accuracy and Precision Determination
Objective: To determine the closeness of the measured concentrations to the nominal concentrations and the reproducibility of the measurements.
Procedure:
-
Prepare quality control (QC) samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (within 3x of LLOQ)
-
Mid QC
-
High QC
-
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the accuracy (% bias) and precision (% coefficient of variation, CV).
-
The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision should not exceed 15% CV (20% for LLOQ).
Mandatory Visualizations
The following diagrams illustrate key decision-making and experimental workflows in internal standard validation.
Caption: Decision tree for selecting an appropriate internal standard.
Caption: Experimental workflow for matrix effect validation.
References
Isotopic Purity of Cilastatin-15N-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the isotopic purity of Cilastatin-15N-d3, a crucial internal standard for the accurate quantification of Cilastatin in complex biological matrices. Understanding the isotopic purity of such standards is paramount for ensuring the reliability and reproducibility of pharmacokinetic studies and other quantitative analytical methods in drug development. This document presents available data on the isotopic purity of this compound from various commercial suppliers, details a typical experimental protocol for its determination, and offers a visual workflow for the analytical process.
Quantitative Data Summary
The isotopic purity of a stable isotope-labeled internal standard is a critical parameter that directly impacts the accuracy of quantitative analysis. It is typically defined by the percentage of the labeled form versus the unlabeled (d0) and partially labeled species. Below is a summary of the reported isotopic purity for this compound from several suppliers. It is important to note that while Certificates of Analysis with specific batch data provide the most accurate information, publicly available product specifications offer a reliable baseline for comparison.
| Supplier | Stated Isotopic Purity | Unlabeled (d0) Impurity | Reference |
| Cayman Chemical | ≥99% deuterated forms (d1-d3) | ≤1% d0 | [1] |
| LGC Standards | Not explicitly stated on the product page, but a Certificate of Analysis would provide this detail. | - | [2][3] |
| MedChemExpress | 99.71% | Not explicitly stated | |
| Anonymous Supplier | 99%+ deuterated forms (d1-d3) | ≤1%+ d0 | [4] |
Note: The isotopic purity of stable isotope-labeled compounds can vary between different synthetic batches. Researchers should always refer to the Certificate of Analysis provided with their specific lot for the most accurate and detailed information.
Experimental Protocol: Determination of Isotopic Purity by LC-MS
The determination of isotopic purity for labeled compounds like this compound is predominantly performed using Liquid Chromatography-Mass Spectrometry (LC-MS). This technique allows for the separation of the analyte from potential impurities and the precise measurement of the relative abundance of different isotopic forms.
Objective: To determine the isotopic purity of this compound by quantifying the relative abundance of the d3, d2, d1, and d0 isotopologues.
Materials:
-
This compound sample
-
High-purity solvents for LC-MS (e.g., acetonitrile, water, formic acid)
-
LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer like a TOF or Orbitrap)
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18) should be used to achieve good peak shape and separation from any potential impurities.
-
Mobile Phase: A gradient elution is typically employed using two mobile phases:
-
Mobile Phase A: Water with a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mobile Phase B: Acetonitrile with a small amount of formic acid (e.g., 0.1%).
-
-
Gradient Program: The gradient should be optimized to ensure the elution of Cilastatin as a sharp, symmetrical peak.
-
Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Cilastatin.
-
Mass Analyzer: A high-resolution mass spectrometer is crucial for resolving the different isotopologues.
-
Data Acquisition: Acquire data in full scan mode over a mass range that includes the molecular ions of all expected isotopologues of this compound (e.g., m/z 359-364 for [M+H]+).
-
Resolution: Set the instrument to a high resolution (e.g., >10,000) to ensure baseline separation of the isotopic peaks.
-
-
Data Analysis:
-
Integrate the peak areas for each of the isotopologues (d0, d1, d2, d3) from the extracted ion chromatograms or the mass spectrum of the chromatographic peak.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.
-
The isotopic purity is typically reported as the percentage of the desired labeled species (in this case, the sum of d1, d2, and d3 forms, or specifically the d3 form if the labeling is highly specific). The percentage of the unlabeled (d0) form is a key indicator of isotopic purity.
-
Workflow for Isotopic Purity Analysis
The following diagram illustrates the typical workflow for determining the isotopic purity of this compound using LC-MS.
References
Safety Operating Guide
Navigating the Disposal of Cilastatin-15N-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Cilastatin-15N-d3, a stable isotope-labeled compound. While this compound is not classified as a radioactive substance, its handling and disposal as a chemical waste require meticulous attention to safety protocols and environmental regulations.
Hazard Profile of Cilastatin
Before outlining disposal procedures, it is crucial to understand the hazard profile of the parent compound, Cilastatin. Safety Data Sheets (SDS) for Cilastatin indicate that it can be harmful if swallowed, in contact with skin, or if inhaled. It may also cause serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[3][4]
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general hazardous waste disposal guidelines and the known properties of Cilastatin. It is imperative to consult your institution's Environmental Health & Safety (EHS) office for specific protocols, especially concerning isotopically labeled compounds, as local regulations may vary.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, particularly those that are incompatible (e.g., strong oxidizers or acids with bases). Keep it separate from non-hazardous and radioactive waste.
2. Containerization:
-
Select Appropriate Containers: Use a sturdy, leak-proof container that is compatible with the chemical nature of the waste. Polyethylene or polypropylene containers are generally suitable.
-
Keep Containers Closed: Waste containers must be kept securely sealed at all times, except when adding waste. Do not leave funnels in the container.
-
Provide Secondary Containment: Liquid waste containers should be placed in secondary containment bins to prevent the spread of material in case of a spill.
3. Labeling:
-
Properly Label Containers: The moment waste is added, the container must be labeled with the words "Hazardous Waste."
-
Include Detailed Information: The label must clearly identify the contents, including the full chemical name "this compound," and the approximate concentration or quantity. Avoid using abbreviations or chemical formulas on the primary label.
-
Indicate Hazards: The label should also indicate the associated hazards (e.g., "Harmful," "Irritant").
4. Storage:
-
Satellite Accumulation Areas (SAA): Store the waste in a designated SAA at or near the point of generation. The SAA must be under the control of the laboratory personnel.
-
Volume Limits: Be aware of the volume limits for hazardous waste accumulation in your laboratory, which are typically regulated.
-
Regular Inspection: Inspect waste containers weekly for any signs of leakage or deterioration.
5. Disposal of Empty Containers:
-
Thorough Rinsing: Empty containers that held this compound must be triple-rinsed.
-
Collect Rinsate: The first rinseate is considered hazardous and must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on institutional policies.
-
Deface Labels: All labels on the empty container must be completely removed or defaced before the container is discarded as non-hazardous solid waste or recycled.
6. Requesting Waste Pickup:
-
Contact EHS: Once the waste container is full (typically around 90% capacity to allow for expansion), contact your institution's EHS office to schedule a waste pickup. Do not dispose of hazardous chemicals down the drain, in the regular trash, or by evaporation.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the search results. Disposal limits and reporting thresholds are typically determined by local, state, and federal regulations and will be managed by your institution's EHS department.
| Parameter | Value | Source |
| Regulatory Disposal Limits | Institution-Specific | Consult your EHS Office |
| Reporting Thresholds | Institution-Specific | Consult your EHS Office |
Experimental Protocols
The provided search results did not contain specific experimental protocols related to the disposal of this compound. The disposal process is a standard safety and compliance procedure rather than an experimental one.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
References
Personal protective equipment for handling Cilastatin-15N-d3
Essential Safety and Handling Guide for Cilastatin-15N-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental risk.
I. Personal Protective Equipment (PPE)
The unlabeled parent compound, Cilastatin, is classified as harmful if swallowed, in contact with skin, or if inhaled. Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised, with one pair tucked under the gown cuff and the outer pair over the cuff. Change gloves frequently, at least every 30-60 minutes, or immediately if contaminated or damaged[1][2]. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled to protect against splashes[3][4]. |
| Body Protection | Laboratory coat | A full-length, disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs should be worn and kept fastened to protect from potential splashes. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid form to avoid inhalation of dust, or if there is a risk of generating aerosols. Work should ideally be conducted in a ventilated enclosure such as a chemical fume hood. |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for minimizing exposure to this compound. The following workflow outlines the key steps for safe handling.
A. Preparation
-
Review Safety Information: Before beginning any work, thoroughly review this guide and the Safety Data Sheet (SDS) for the parent compound, Cilastatin.
-
Designate Workspace: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize contamination of the general laboratory space.
-
Assemble Materials: Gather all necessary equipment and reagents before starting the experiment to avoid interruptions.
-
Don PPE: Put on all required personal protective equipment in the correct order: gown, mask/respirator, eye protection, and then gloves.
B. Handling
-
Weighing: If working with the solid form, handle it with care to avoid generating dust. Use a microbalance within a ventilated enclosure.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Conducting Experiments: Handle all solutions and materials containing this compound with care to prevent spills and splashes.
C. Cleanup
-
Decontamination: After the experiment is complete, decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol).
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, inner gloves, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and exposure to others.
A. Waste Segregation
-
All materials that have come into contact with this compound, including used PPE (gloves, lab coats), disposable labware (pipette tips, tubes), and any unused compound, must be segregated from regular laboratory trash.
B. Waste Containment and Labeling
-
Solid Waste: Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste" and identify the contents.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, shatter-resistant, and clearly labeled hazardous waste container. Do not mix with other waste streams.
C. Disposal Procedure
-
Dispose of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of chemical waste.
Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for safely handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
